Bromo-PEG12-t-butyl ester
描述
属性
分子式 |
C31H61BrO14 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H61BrO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29H2,1-3H3 |
InChI 键 |
PQFAGHRBDUBULD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Bromo-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Bromo-PEG12-t-butyl ester, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of a specific, published protocol for this molecule, this guide outlines a robust, two-step synthetic route based on well-established organic chemistry principles, including the Williamson ether synthesis and the Appel reaction. The protocols detailed herein are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Introduction
This compound is a key building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality. This linker possesses a polyethylene (B3416737) glycol (PEG) spacer that enhances the aqueous solubility of the final PROTAC molecule.[1][2][3] The molecule features two distinct functional groups: a terminal bromide that serves as a reactive handle for nucleophilic substitution, and a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1][3] This guide presents a plausible and detailed experimental approach for the synthesis and purification of this important linker.
Proposed Synthesis and Purification Workflow
The proposed synthesis of this compound is a two-step process starting from commercially available dodecaethylene glycol (PEG-12-diol). The first step involves a Williamson ether synthesis to introduce the t-butyl ester moiety on one of the terminal hydroxyl groups. The second step is the bromination of the remaining hydroxyl group via an Appel reaction. The final product is then purified using silica (B1680970) gel column chromatography.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on established chemical reactions and have not been directly sourced from a published synthesis of the target molecule. Appropriate safety precautions should be taken when handling all chemicals.
Step 1: Synthesis of HO-PEG12-t-butyl ester via Williamson Ether Synthesis
This procedure details the monofunctionalization of dodecaethylene glycol with a t-butyl ester group.
Materials:
-
Dodecaethylene glycol (PEG-12-diol)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butyl bromoacetate (B1195939)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecaethylene glycol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude HO-PEG12-t-butyl ester.
Step 2: Synthesis of this compound via Appel Reaction
This procedure describes the bromination of the terminal hydroxyl group of the intermediate.
Materials:
-
HO-PEG12-t-butyl ester (from Step 1)
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve HO-PEG12-t-butyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.
Purification of this compound
This procedure details the purification of the final product using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol (e.g., 0-10% MeOH in DCM).
-
Collect fractions and monitor by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are representative and may vary based on experimental conditions.
Table 1: Synthetic Protocol and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Williamson Ether Synthesis | Dodecaethylene glycol | t-BuOK, tert-Butyl bromoacetate | THF | 70-85% |
| 2 | Appel Reaction | HO-PEG12-t-butyl ester | PPh3, CBr4 | DCM | 80-95% |
| 3 | Purification | Crude this compound | Silica Gel | DCM/MeOH | >95% Purity |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C28H55BrO14 |
| Molecular Weight | 695.63 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.80 (t, 2H, -CH₂-Br), 3.65 (s, 44H, PEG backbone), 3.45 (s, 2H, -O-CH₂-CO-), 1.45 (s, 9H, -C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ expected at ~718.62 |
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations.
Caption: Logical progression of functional group transformations in the synthesis.
This technical guide provides a foundational framework for the successful synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and requirements.
References
An In-depth Technical Guide to the Physicochemical Properties of Bromo-PEG12-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of Bromo-PEG12-t-butyl ester, a heterobifunctional linker crucial in the development of targeted therapeutics.
Introduction
This compound is a versatile chemical tool widely employed in bioconjugation and medicinal chemistry. It belongs to the class of Polyethylene Glycol (PEG) linkers, which are known for their ability to improve the solubility, stability, and pharmacokinetic profiles of molecules.[1] This particular linker is characterized by two distinct functional ends: a terminal bromide group and a t-butyl ester protected carboxylic acid, separated by a 12-unit ethylene (B1197577) glycol chain.
The bromide serves as a reactive handle for nucleophilic substitution reactions, allowing for covalent attachment to various nucleophiles such as amines and thiols on biomolecules.[2][3] The t-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the carboxyl group for subsequent conjugation, typically through amide bond formation.[2][4] These features make this compound an invaluable component in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[5][6][7] The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugate, a critical factor in drug development.[2][8]
Core Functional Anatomy
The utility of this compound stems from its distinct chemical moieties, each with a specific function. The interplay between these groups allows for sequential and controlled conjugation strategies.
Caption: Functional components of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₆₁BrO₁₄ | [2][5] |
| Molecular Weight | ~737.7 g/mol | [3][5][9] |
| CAS Number | Not consistently assigned (often listed as N/A) | [2][5][9] |
| Appearance | To be determined (typically a colorless to pale yellow oil or solid) | [5] |
| Purity | ≥95% | [2][5][9] |
| Solubility | Soluble in DMSO, DCM (Dichloromethane), DMF (Dimethylformamide) | [2] |
| Storage Conditions | Long-term storage at -20°C is recommended. | [2][5] |
Experimental Protocols
Characterization of this compound is essential to confirm its identity, purity, and integrity. The following are detailed methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the molecule.
-
¹H NMR (Proton NMR):
-
Objective: To verify the presence of key proton environments.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25°C.
-
-
Expected Signals:
-
A sharp singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group.[10]
-
A complex series of multiplets, typically between 3.4 and 3.8 ppm, corresponding to the methylene (B1212753) protons of the PEG chain.
-
Distinct signals corresponding to the protons adjacent to the bromo and ester functionalities.
-
-
-
¹³C NMR (Carbon NMR):
-
Objective: To confirm the carbon skeleton.
-
Sample Preparation: As above, though a more concentrated sample may be required.
-
Expected Signals:
-
A signal around 80-81 ppm for the quaternary carbon of the t-butyl group.
-
Signals around 28 ppm for the methyl carbons of the t-butyl group.[10]
-
A series of signals around 70 ppm for the carbons in the PEG backbone.
-
A signal for the carbonyl carbon of the ester group (~170 ppm).
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. Due to the lack of a strong UV chromophore in PEG linkers, detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[11][12]
-
Objective: To determine the purity and identify any impurities.
-
Method: Reversed-Phase HPLC (RP-HPLC).
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized.[11]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: ELSD or Mass Spectrometer.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Objective: To verify the molecular mass of the parent ion.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it directly into the mass spectrometer.
-
Expected Result: The ESI-MS spectrum should show a prominent ion corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of this compound (expected exact mass ~736.32 g/mol ).[5] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable. PEGylated compounds can produce complex spectra due to multiple charge states; post-column addition of a charge-stripping agent like triethylamine (B128534) can simplify the spectrum.[14][15]
Mandatory Visualization: Synthetic Workflow
This compound is a cornerstone in the multi-step synthesis of PROTACs. The following diagram illustrates a typical experimental workflow.
Caption: A typical synthetic workflow for PROTAC synthesis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. Bromo-PEG24-t-butyl ester | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 14. sciex.com [sciex.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
An In-depth Technical Guide to the Solubility of Bromo-PEG12-t-butyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG12-t-butyl ester, a heterobifunctional linker crucial in bioconjugation and drug development. This document details its solubility in common organic solvents, provides a general experimental protocol for its dissolution and use, and illustrates a typical workflow for its application in bioconjugation.
Core Concepts
This compound is a versatile molecule featuring a terminal bromide, a polyethylene (B3416737) glycol (PEG) chain with 12 ethylene (B1197577) glycol units, and a t-butyl ester protected carboxyl group. The PEG chain imparts hydrophilicity, which can enhance the solubility of the molecule it is conjugated to in aqueous media.[1][2][3] The bromide serves as a good leaving group for nucleophilic substitution reactions, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, enabling a variety of conjugation strategies.[1][2]
Solubility Profile
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Type | Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[1] |
Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration (e.g., mg/mL) is not specified in the available literature.
Experimental Protocols
The following is a generalized experimental protocol for the dissolution and use of this compound, adapted from standard procedures for heterobifunctional PEG linkers. Researchers should optimize concentrations and reaction conditions based on their specific experimental needs.
Objective: To prepare a stock solution of this compound and use it for conjugation to a target molecule containing a nucleophilic group (e.g., a thiol).
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Target molecule with a nucleophilic functional group (e.g., a protein with a cysteine residue)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution by dissolving the desired amount of this compound in anhydrous DMSO or DMF to achieve a high concentration (e.g., 10-50 mM). It is crucial to use an anhydrous solvent to prevent hydrolysis of the reactive groups.
-
Cap the stock solution under an inert gas and store it at -20°C when not in use.
-
-
Conjugation Reaction:
-
Dissolve the target molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the target molecule solution to achieve the desired molar excess of the linker. The optimal molar ratio should be determined empirically but often ranges from 10:1 to 50:1 (linker:target molecule).
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The reaction time and temperature may require optimization.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a small molecule containing a competing nucleophile (e.g., 2-mercaptoethanol (B42355) or dithiothreitol) to consume any unreacted this compound.
-
Remove excess, unreacted linker and other reaction components from the conjugated product using an appropriate purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualization
The following diagram illustrates a general workflow for a bioconjugation experiment using a heterobifunctional PEG linker like this compound.
Caption: General workflow for bioconjugation using this compound.
References
The Strategic Role of the PEG12 Spacer in Bromo-PEG12-t-butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial intervening linker. This technical guide delves into the core functions of a widely utilized linker building block, Bromo-PEG12-t-butyl ester, with a specific focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) 12 spacer.
Core Principles: Understanding the this compound Linker
This compound is a bifunctional chemical tool designed for the modular synthesis of PROTACs. It comprises three key components:
-
A Bromide Group: This serves as a reactive handle for conjugation. The bromo group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amine or thiol functionalities on a target-binding ligand or an E3 ligase ligand.
-
A PEG12 Spacer: This consists of twelve repeating ethylene (B1197577) glycol units. The PEG spacer is not merely a passive connector; it critically influences the physicochemical properties and biological activity of the final PROTAC molecule.
-
A t-butyl Ester Group: This is a protecting group for a carboxylic acid functionality. The tert-butyl ester is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a terminal carboxylic acid. This acid can then be activated for amide bond formation with an amine-containing binding moiety.
The Multifaceted Role of the PEG12 Spacer
The PEG12 spacer is a key determinant of a PROTAC's overall performance, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.
Enhancing Solubility and Physicochemical Properties
One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. The hydrophilic nature of the PEG12 spacer, with its repeating ether oxygens, significantly enhances the water solubility of the resulting PROTAC molecule. This improved solubility is critical for in vitro assays and can contribute to better bioavailability in vivo.
Modulating Ternary Complex Formation
The length and flexibility of the linker are critical for the productive formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The PEG12 spacer provides a flexible chain that allows the two binding ligands to adopt an optimal orientation for inducing proximity between the target protein and the E3 ligase.
-
Flexibility: The conformational freedom of the PEG chain enables the PROTAC to span the distance between the binding sites on the target protein and the E3 ligase, facilitating a stable and productive ternary complex.
-
Length: The length of the PEG spacer is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or an unstable complex. The 12-unit length of the PEG12 spacer often provides a favorable starting point for linker optimization studies.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent and is often determined empirically. The following tables summarize literature data illustrating the impact of PEG linker length on the degradation efficiency of various PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with this compound is not always explicitly reported, the trends observed with varying PEG chain lengths provide a strong rationale for its utility.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | 19 | >95 | [1][2] |
| BRD4 | VHL | PEG5 | 8.9 | >95 | [1][2] |
| BRD4 | CRBN | PEG3 | 2.6 | >90 | [1][2] |
| BRD4 | CRBN | PEG4 | 4.8 | >90 | [1][2] |
| BTK | CRBN | PEG3 | 1.6 | >95 | [1][2] |
| BTK | CRBN | PEG5 | 0.8 | >95 | [1][2] |
Table 1: Comparative Degradation Efficiency of BRD4 and BTK PROTACs with Varying PEG Linker Lengths. This table showcases how subtle changes in PEG linker length can significantly impact the potency of PROTACs targeting BRD4 and BTK.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | [1][2] |
| ERα | 16 | 10 | >90 | [1][2] |
| ERα | 20 | 5 | >95 | [1][2] |
Table 2: Influence of Linker Length on Estrogen Receptor Alpha (ERα) Degradation. This data highlights that for certain targets like ERα, a longer linker is essential for effective degradation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using linkers such as this compound.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step synthesis of a PROTAC, starting with the reaction of this compound with an amine-containing E3 ligase ligand, followed by deprotection and coupling to a target-binding ligand.
Step 1: Alkylation of E3 Ligase Ligand with this compound
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Addition of Linker: Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-PEG12-t-butyl ester conjugate.
Step 2: Deprotection of the t-butyl Ester
-
Dissolution: Dissolve the E3 ligase ligand-PEG12-t-butyl ester conjugate in dichloromethane (B109758) (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude carboxylic acid is often used in the next step without further purification.
Step 3: Amide Coupling with Target-Binding Ligand
-
Dissolution: Dissolve the crude E3 ligase ligand-PEG12-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a base, such as DIPEA (3.0 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of Target Ligand: Add the amine-containing target-binding ligand (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Western Blotting for Protein Degradation Assessment
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Mandatory Visualizations
The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in PROTAC development.
Caption: Modular synthesis workflow for a PROTAC using this compound.
References
Bromo-PEG12-t-butyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG12-t-butyl ester has emerged as a pivotal heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal bromide, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl protected carboxyl group, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application, and its role in the innovative landscape of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Heterobifunctional linkers are indispensable tools in modern chemical biology and pharmaceutical sciences, enabling the precise connection of two different molecules to create novel conjugates with tailored functionalities. This compound is a prominent member of this class, offering a desirable combination of reactivity, flexibility, and solubility. The bromo group serves as an efficient alkylating agent for nucleophiles like thiols, while the t-butyl ester provides a stable protecting group for a carboxylic acid, which can be selectively deprotected to react with amines. The hydrophilic PEG12 spacer enhances the aqueous solubility of the resulting conjugates, mitigates aggregation, and can improve pharmacokinetic profiles.[1][2] These attributes make it an ideal candidate for constructing complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below, compiled from various supplier technical data sheets. These properties are crucial for designing and executing successful conjugation strategies.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₆₁BrO₁₄ | [5] |
| Molecular Weight | 737.71 g/mol | [6] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |
| Purity | ≥95% | [6] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Storage Conditions | -20°C for long-term storage | [6] |
| Functional Group 1 | Bromo (reactive towards nucleophiles, e.g., thiols) | [7] |
| Functional Group 2 | t-butyl ester (deprotected under acidic conditions to a carboxyl) | [6] |
| Spacer | 12-unit polyethylene glycol (PEG12) |
Core Applications and Experimental Protocols
The utility of this compound spans a range of applications, primarily centered around its ability to link a biomolecule or surface to another molecule of interest. Its most prominent application to date is in the synthesis of PROTACs.
PROTAC Synthesis Workflow
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] this compound serves as a flexible linker connecting the target protein ligand to the E3 ligase ligand.
A generalized experimental workflow for synthesizing a PROTAC using this linker is depicted below.
Detailed Experimental Protocols
This protocol describes the reaction of the bromo group with a thiol, a common nucleophile found in cysteine residues of proteins or engineered into small molecule ligands.
-
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide or small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the thiol-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the thiol solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC).
-
This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.
-
Materials:
-
t-butyl ester-containing PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers like triisopropylsilane (B1312306) (TIS) if acid-sensitive groups are present.[10]
-
-
Procedure:
-
Dissolve the t-butyl ester-containing PEG conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[11] If scavengers are needed, they can be added at this stage (e.g., 2.5% TIS).[10]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[12]
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification after co-evaporation with a solvent like toluene (B28343) to remove residual TFA.[11]
-
This protocol describes the coupling of the newly formed carboxylic acid with an amine-containing molecule.
-
Materials:
-
PEG-acid conjugate
-
Amine-containing molecule
-
Anhydrous DMF
-
Coupling reagent (e.g., HATU - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium or EDC - N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[13]
-
Base (e.g., DIPEA)
-
Inert atmosphere
-
-
Procedure (using HATU):
-
Dissolve the PEG-acid conjugate (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[14]
-
Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.[14]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents. The final product is typically purified by preparative HPLC.[12]
-
Mechanism of Action in PROTACs: The Ubiquitin-Proteasome System
The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
As illustrated, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[15] This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 enzyme to the target protein.[16][17][18] The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides.[19] The PROTAC molecule is then released to mediate another round of degradation, acting catalytically.[8]
Purification and Characterization
The purification of the final PEGylated conjugate is a critical step to ensure high purity for biological evaluation. Due to the increase in size and potential changes in surface charge imparted by the PEG linker, a combination of chromatographic techniques is often employed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying PROTACs and other small molecule conjugates.
-
Size Exclusion Chromatography (SEC): For larger biomolecules like proteins, SEC can be effective in separating the PEGylated species from the unreacted protein and excess linker.[]
-
Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited for purification using IEX.[]
Characterization of the final product is essential to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity and molecular weight of the conjugate, confirming successful ligation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized molecule.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, with two distinct reactive ends and a solubilizing PEG spacer, provides a robust scaffold for the synthesis of complex molecular architectures like PROTACs. The detailed protocols and mechanistic insights provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this powerful tool in their research endeavors, ultimately contributing to the advancement of targeted therapeutics and other innovative biotechnologies.
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. adcreview.com [adcreview.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. Bromo PEG | BroadPharm [broadpharm.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 19. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to Bromo-PEG12-t-butyl Ester for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating their efficacy and drug-like properties. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a cornerstone of modern PROTAC development. This guide provides a comprehensive technical overview of Bromo-PEG12-t-butyl ester, a key building block for constructing PROTACs with extended PEG linkers. We will delve into its core features, provide quantitative data for PROTACs utilizing similar linker lengths, detail experimental protocols for its use, and visualize key biological and experimental workflows.
Introduction to this compound in PROTAC Design
This compound is a bifunctional chemical linker that possesses a terminal bromide and a t-butyl-protected carboxylic acid, separated by a 12-unit polyethylene glycol chain. This specific architecture offers several key advantages for the synthesis of PROTACs:
-
Hydrophilicity and Solubility: The extended PEG chain significantly enhances the aqueous solubility of the resulting PROTAC molecule. This is a crucial feature, as the often large and hydrophobic nature of PROTACs can lead to poor solubility, hindering their development as therapeutic agents.[1][2]
-
Controlled Linker Length and Flexibility: The 12-unit PEG chain provides a substantial and flexible spacer between the two ligands of the PROTAC. The length of the linker is a critical parameter that governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.[3][4]
-
Synthetic Versatility: The presence of two distinct reactive handles, the bromide and the protected carboxylic acid, allows for a modular and flexible approach to PROTAC synthesis. The bromide can undergo nucleophilic substitution reactions, typically with an amine or thiol on one of the ligands, while the t-butyl ester can be deprotected to reveal a carboxylic acid for amide bond formation with the other ligand.
Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing quantitative data for PROTACs with varying PEG linker lengths, including examples with linkers of similar length to a PEG12 chain, to illustrate the impact of this parameter on degradation efficacy and binding affinity.
| PROTAC Target | Linker Length (atoms) | % Degradation | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | 9 | ~50% | >10 µM | - | [3] |
| Estrogen Receptor α (ERα) | 12 | ~75% | ~5 µM | - | [3] |
| Estrogen Receptor α (ERα) | 16 | ~95% | ~1 µM | - | [3] |
| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | - | [3] |
| TANK-binding kinase 1 (TBK1) | 21 | - | 3 nM | 96% | [3] |
| BET Proteins (BRD2/3/4) | Not specified (ARV-771) | - | < 5 nM | - | [5] |
| PROTAC | Target Protein | Binding Affinity (Kd) | Reference |
| ARV-771 | BRD2(1) | 34 nM | [6][7] |
| ARV-771 | BRD2(2) | 4.7 nM | [6][7] |
| ARV-771 | BRD3(1) | 8.3 nM | [6][7] |
| ARV-771 | BRD3(2) | 7.6 nM | [6][7] |
| ARV-771 | BRD4(1) | 9.6 nM | [6][7] |
| ARV-771 | BRD4(2) | 7.6 nM | [6][7] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, for example, one targeting a bromodomain-containing protein (e.g., BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Step 1: Coupling of this compound to the VHL Ligand
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the VHL ligand (containing a free amine or hydroxyl group, 1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL-PEG12-t-butyl ester intermediate.
Step 2: Deprotection and Coupling to the BRD4 Ligand
-
Deprotection: Dissolve the VHL-PEG12-t-butyl ester intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours until the deprotection is complete, as monitored by LC-MS. Remove the solvent and excess TFA under reduced pressure to yield the VHL-PEG12-acid intermediate.
-
Amide Coupling: In a separate flask, dissolve the BRD4 ligand (containing a free amine, 1.0 equivalent) and the VHL-PEG12-acid intermediate (1.1 equivalents) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of a newly synthesized PROTAC.
-
Cell Culture and Treatment: Plate the target human cancer cell line (e.g., 22Rv1 for a BRD4-targeting PROTAC) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Bromo-PEG12-t-butyl Ester for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature and length of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This technical guide focuses on Bromo-PEG12-t-butyl ester , a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its constituent parts—a reactive bromide, a flexible PEG chain, and a protected carboxylic acid—provide a powerful toolkit for the rational design and construction of potent and selective protein degraders. Here, we delve into the core properties of this compound, provide detailed experimental protocols for its application, and present a case study on the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4), using PROTACs with linkers of a similar length.
Core Properties of this compound
This compound is a chemical tool designed for the modular synthesis of PROTACs. Its key features include:
-
A Bromide Group: This functional group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a ligand for the target protein of interest.
-
A 12-Unit Polyethylene Glycol (PEG) Chain: The PEG component imparts several desirable properties to the PROTAC molecule. Its hydrophilicity can enhance the solubility of the final compound in aqueous media, a common challenge in drug development. The flexibility and length of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
-
A t-butyl Protected Carboxyl Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. This allows for selective reactions at the bromide end of the linker. The t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to an E3 ligase ligand, completing the synthesis of the PROTAC.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C31H61BrO14 | BroadPharm |
| Molecular Weight | ~737.7 g/mol | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Solubility | DMSO, DCM, DMF | BroadPharm |
| Appearance | White to off-white solid | BroadPharm |
| Storage | -20°C | BroadPharm |
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound typically follows a two-step process. First, the bromide end of the linker is reacted with a target protein ligand. Following purification, the t-butyl protecting group is removed, and the resulting carboxylic acid is coupled to an E3 ligase ligand.
Once synthesized, the PROTAC mediates the degradation of the target protein by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Experimental Protocols
General Protocol for PROTAC-Mediated Protein Degradation Analysis by Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC concentration used.
-
Treat the cells with the PROTAC dilutions and controls for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of a PROTAC.
-
DC50: The concentration of a PROTAC at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of target protein degradation achieved at high PROTAC concentrations.
To determine these values, perform the Western blot protocol with a range of PROTAC concentrations. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Case Study: BRD4 Degradation with PEG-based PROTACs
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the oncogene c-Myc. Overexpression or dysregulation of BRD4 is implicated in various cancers. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of its target genes and subsequent anti-proliferative effects.
Quantitative Data for BRD4-Targeting PROTACs (10-12 Atom Linkers)
The following table summarizes the degradation data for selected BRD4-targeting PROTACs with linkers of a length comparable to a PEG12 chain. These PROTACs were evaluated in MDA-MB-231 human breast cancer cells.
| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 27 | ~10-12 | 60 | >95 |
| 28 | ~10-12 | ~100 | >95 |
| 29 | ~10-12 | ~100 | >95 |
| 34 | ~13-15 | 60 | >95 |
| 37 | ~10-12 | 62 | >95 |
Data adapted from a study on BRD4-degrading PROTACs.
This data highlights that PROTACs with linkers in the 10-15 atom range can be highly potent degraders of BRD4, achieving near-complete degradation at nanomolar concentrations. This underscores the importance of linker length optimization in PROTAC design and provides a strong rationale for the use of linkers such as this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive handle, a flexible and solubilizing PEG chain, and a protected functional group, allows for the systematic and modular construction of protein degraders. The provided experimental protocols offer a roadmap for the evaluation of PROTACs synthesized using this linker. The case study on BRD4 degradation, while not a direct application of a PEG12 linker, demonstrates the high potency that can be achieved with linkers of a comparable length, validating the utility of this compound in the quest for novel therapeutics based on targeted protein degradation. As the field of TPD continues to expand, the rational design of PROTACs using well-characterized linkers like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.
The Strategic Application of Bromo-PEG12-t-butyl Ester in Advanced Bioconjugation and Drug Development
For Immediate Release
In the landscape of modern therapeutic development and molecular biology, the precise and stable linkage of molecules is paramount. Bromo-PEG12-t-butyl ester has emerged as a critical tool for researchers, scientists, and drug development professionals, offering a versatile and efficient means of creating complex bioconjugates and innovative drug delivery systems. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data, detailed experimental protocols, and workflow visualizations.
This compound is a heterobifunctional linker distinguished by three key chemical features: a terminal bromide group, a t-butyl ester protected carboxyl group, and a 12-unit polyethylene (B3416737) glycol (PEG) chain. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties such as thiols and amines.[1] The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group. The hydrophilic PEG spacer enhances the aqueous solubility and reduces the non-specific binding of the resulting conjugate, which is highly advantageous for biological applications.[2][3][4]
Core Applications in Proteolysis Targeting Chimeras (PROTACs)
A primary application of this compound is in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[3][5] A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5]
The linker is a critical component that dictates the spatial orientation of the two ligands, influencing the efficacy and pharmacokinetic properties of the PROTAC. PEG linkers, such as the one in this compound, are frequently employed due to their ability to improve solubility and provide flexibility, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
Physicochemical and Reactive Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₁H₆₁BrO₁₄ | BroadPharm |
| Molecular Weight | 737.71 g/mol | MCE |
| Purity | >95% | BroadPharm |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
| Reactive Groups | Bromide, t-butyl protected carboxyl group | BroadPharm |
Experimental Protocol: Synthesis of a PROTAC Precursor using a Bromo-PEG-t-butyl Ester Linker
While specific protocols for this compound are often proprietary or embedded within broader synthetic schemes, the following is a representative experimental protocol for the conjugation of a bromo-PEG-t-butyl ester linker to a phenolic hydroxyl group on a target-binding ligand, a common step in PROTAC synthesis.
Objective: To synthesize an intermediate for a PROTAC by linking a Bromo-PEG-t-butyl ester to a Von Hippel-Lindau (VHL) E3 ligase ligand.
Materials:
-
VHL ligand with an available phenolic hydroxyl group
-
Bromo-PEG-t-butyl ester (a close analogue to the title compound)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A solution of the VHL ligand (1.0 equivalent) in DMF is prepared in a round-bottom flask.
-
Base Addition: Anhydrous potassium carbonate (3.0 equivalents) is added to the solution.
-
Linker Addition: The Bromo-PEG-t-butyl ester (1.2 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at 60°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired VHL-PEG-t-butyl ester conjugate.
-
Deprotection (Optional): The t-butyl ester can be deprotected using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid for subsequent conjugation to the target protein ligand.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic strategy for utilizing this compound in the assembly of a PROTAC.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Alternative PROTAC synthesis workflow with initial linker conjugation to the E3 ligase ligand.
Conclusion
This compound stands out as a valuable and versatile tool in the fields of bioconjugation and drug development. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, make it an ideal building block for constructing complex and effective therapeutic agents like PROTACs. The ability to perform sequential conjugations through nucleophilic substitution and subsequent amide coupling after deprotection provides a robust and controllable method for synthesizing these next-generation drugs. As research into targeted protein degradation and other advanced bioconjugates continues to expand, the utility of precisely engineered linkers such as this compound will undoubtedly grow, paving the way for new therapeutic possibilities.
References
- 1. Bromo PEG | BroadPharm [broadpharm.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
Methodological & Application
Application Notes and Protocols for Conjugating Bromo-PEG12-t-butyl Ester to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as peptides, proteins, and small drugs. The attachment of PEG chains can improve solubility, increase in vivo stability, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of Bromo-PEG12-t-butyl ester to primary amines, a key step in the synthesis of heterobifunctional PEG linkers. These linkers can be used to connect different molecular entities, for instance, a targeting moiety and a therapeutic agent.
The protocol is divided into two main stages: the nucleophilic substitution reaction between the bromo-PEG derivative and a primary amine, and the subsequent deprotection of the t-butyl ester to reveal a carboxylic acid group for further conjugation.
Experimental Protocols
Part 1: Conjugation of this compound to a Primary Amine
This protocol details the N-alkylation of a primary amine with this compound. A critical aspect of this reaction is to control the stoichiometry to favor mono-alkylation and minimize the formation of the di-alkylated product, as the secondary amine formed is often more nucleophilic than the starting primary amine[1][2]. Using the amine as its hydrobromide salt with a controlled amount of a non-nucleophilic base can promote selective mono-alkylation[3][4].
Materials:
-
Primary amine (R-NH₂) or its hydrobromide salt (R-NH₃Br)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: If starting with the free primary amine, dissolve it in a minimal amount of a suitable solvent and add one equivalent of hydrobromic acid (HBr) to form the hydrobromide salt in situ, followed by removal of the solvent. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
Dissolve the primary amine hydrobromide salt (1 equivalent) in anhydrous DMF.
-
Add this compound (1-1.2 equivalents) to the solution.
-
Slowly add a non-nucleophilic base such as TEA or DIPEA (1.1-1.5 equivalents) to the reaction mixture at room temperature with continuous stirring[4].
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours[5].
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. The polarity of PEG-containing compounds can make purification challenging, and solvent systems may need to be optimized[6]. A gradient of methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform (B151607) can be effective[6].
Part 2: Deprotection of the t-butyl Ester
The t-butyl ester protecting group is efficiently removed under acidic conditions using trifluoroacetic acid (TFA)[7][8]. A significant consideration during this step is the formation of the t-butyl cation, which can lead to side reactions with sensitive functional groups. The use of scavengers is highly recommended to mitigate this issue[7][9].
Materials:
-
PEGylated amine with t-butyl ester
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v)[7].
-
Deprotection Reaction:
-
Reaction Monitoring: The progress of the deprotection can be monitored by ¹H NMR, looking for the disappearance of the t-butyl peak (a singlet around 1.4 ppm), or by LC-MS[7].
-
Product Isolation:
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or a small amount of methanol).
-
Precipitate the product by adding the solution dropwise to cold diethyl ether with vigorous stirring[7].
-
-
Purification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.
-
If further purification is necessary, size-exclusion chromatography (SEC) can be employed to remove scavenger byproducts[7].
-
Data Presentation
Table 1: Summary of Reaction Conditions for Conjugation
| Parameter | Recommended Condition | Notes |
| Reactants | Primary Amine (as HBr salt), this compound | Using the HBr salt helps control mono-alkylation[3][4]. |
| Stoichiometry | 1 : 1 - 1.2 (Amine HBr : Bromo-PEG) | A slight excess of the PEG reagent can be used. |
| Base | Triethylamine (TEA) or DIPEA (1.1-1.5 equivalents) | A non-nucleophilic base is crucial. |
| Solvent | Anhydrous DMF or DMSO | Protic solvents should be avoided[4]. |
| Temperature | Room Temperature (20-25 °C) | [4] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 2: Summary of Conditions for t-butyl Ester Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | [7][8] |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Scavengers are critical to prevent side reactions[7]. |
| Solvent | Dichloromethane (DCM) | [7][8] |
| Temperature | Room Temperature | [7][8] |
| Reaction Time | 2-4 hours | Monitor by NMR or LC-MS[7]. |
| Work-up | Precipitation in cold diethyl ether | An effective method for isolating the PEGylated product[7]. |
Visualizations
Caption: Workflow for the conjugation of this compound to a primary amine and subsequent deprotection.
Caption: Overall reaction scheme for the two-step synthesis.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG12-t-butyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of Bromo-PEG12-t-butyl ester as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These application notes detail the chemical properties, key reactions, and step-by-step protocols for the incorporation of this polyethylene (B3416737) glycol (PEG) linker into PROTAC molecules.
Introduction to this compound in PROTAC Design
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "E3 ligand"), and a linker that connects the two.
The linker plays a critical role in PROTAC efficacy by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. PEG linkers, such as this compound, are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to span the distance between the two proteins.
This compound is a bifunctional linker featuring a terminal bromide and a t-butyl protected carboxyl group. The bromide serves as a reactive handle for nucleophilic substitution, typically with an amine or phenol (B47542) on one of the PROTAC ligands. The t-butyl ester provides a protected carboxylic acid that can be deprotected and subsequently coupled to the other ligand, offering a modular and controlled approach to PROTAC synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Name | tert-butyl 1-bromo-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate |
| Molecular Formula | C₃₁H₆₁BrO₁₄ |
| Molecular Weight | 737.71 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Insoluble in water. |
| Storage | Store at -20°C for long-term stability. |
PROTAC Synthesis Workflow
The general strategy for synthesizing a PROTAC using this compound involves a three-step process:
-
Coupling of the Linker to the First Ligand: The bromo-functionalized end of the linker is reacted with a nucleophilic group (e.g., an amine or phenol) on either the target protein ligand or the E3 ligase ligand.
-
Deprotection of the t-butyl Ester: The t-butyl protecting group is removed from the other end of the linker to reveal a free carboxylic acid.
-
Coupling of the Second Ligand: The newly formed carboxylic acid is coupled to the second ligand, completing the PROTAC molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of a PROTAC using this compound.
Protocol 1: Alkylation of an Amine-Containing Ligand with this compound
This protocol describes the coupling of the bromo-end of the linker to a primary or secondary amine on one of the PROTAC ligands.
Materials:
-
Amine-containing ligand (Ligand 1-NHR)
-
This compound
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the reaction mixture containing the amine ligand.
-
Stir the reaction at room temperature or heat to 40-60 °C for 12-24 hours. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand 1-PEG12-t-butyl ester intermediate.
Representative Data (Alkylation):
| Parameter | Value |
| Reactants | Ligand 1-NHR, this compound |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Protocol 2: Deprotection of the t-butyl Ester
This protocol outlines the removal of the t-butyl protecting group to yield a free carboxylic acid.
Materials:
-
Ligand 1-PEG12-t-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the Ligand 1-PEG12-t-butyl ester intermediate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the reaction mixture (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of TFA.
-
The resulting crude Ligand 1-PEG12-COOH is often used in the next step without further purification.
Representative Data (Deprotection):
| Parameter | Value |
| Reactant | Ligand 1-PEG12-t-butyl ester |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% (often used crude in the next step) |
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the free carboxylic acid of the linker-ligand intermediate and an amine-containing second ligand.
Materials:
-
Ligand 1-PEG12-COOH intermediate
-
Amine-containing ligand (Ligand 2-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the crude Ligand 1-PEG12-COOH (1.0 eq) in anhydrous DMF.
-
Add the amine-containing second ligand (Ligand 2-NH₂) (1.0-1.2 eq) to the solution.
-
Add the coupling reagent (e.g., HATU or PyBOP) (1.2-1.5 eq) and DIPEA (3.0-5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
Representative Data (Amide Coupling):
| Parameter | Value |
| Reactants | Ligand 1-PEG12-COOH, Ligand 2-NH₂ |
| Coupling Reagent | HATU or PyBOP |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 40-70% |
PROTAC Mechanism of Action
The synthesized PROTAC molecule, once introduced into a cellular system, orchestrates the degradation of the target protein through the ubiquitin-proteasome system.
Conclusion
This compound is a valuable and adaptable linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled, stepwise assembly of the final heterobifunctional molecule. The inclusion of a 12-unit PEG spacer can confer advantageous physicochemical properties, such as enhanced solubility and optimized spatial orientation for efficient ternary complex formation. The protocols provided herein offer a robust starting point for researchers in the development of novel protein degraders. It is important to note that reaction conditions and purification methods may require optimization depending on the specific properties of the warhead and E3 ligase ligands being utilized.
Application Notes and Protocols for Bromo-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention in ADC design for their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[1]
Bromo-PEG12-t-butyl ester is a versatile, discrete PEG linker well-suited for ADC development. Its key features include:
-
A Bromo Group: This functional group serves as a good leaving group for nucleophilic substitution, enabling covalent attachment to a payload molecule.
-
A PEG12 Spacer: The twelve-unit polyethylene glycol chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve overall pharmacokinetics.[1][2][3] Longer PEG chains have been shown to decrease plasma clearance, with a threshold effect observed around PEG8.
-
A t-butyl Ester Protecting Group: This group masks a terminal carboxylic acid. It is stable under many reaction conditions and can be selectively removed under acidic conditions, such as with Trifluoroacetic acid (TFA), to reveal the carboxylic acid for subsequent conjugation to the antibody.[4][5]
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and in vitro evaluation of ADCs utilizing the this compound linker.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C31H61BrO14 | N/A |
| Molecular Weight | 737.7 g/mol | N/A |
| Appearance | Please refer to supplier's Certificate of Analysis | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
| Storage Conditions | Store at -20°C, desiccated | N/A |
Note: this compound is moisture-sensitive. To prevent hydrolysis, it is crucial to equilibrate the vial to room temperature before opening. Prepare solutions immediately before use and discard any unused reconstituted reagent.
Experimental Protocols
The development of an ADC using this compound is a multi-step process. The general workflow involves the synthesis of a drug-linker conjugate, followed by its covalent attachment to a monoclonal antibody.
Caption: General workflow for ADC synthesis using this compound.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug (containing a nucleophilic group, e.g., a thiol or amine) to the this compound linker, followed by deprotection of the t-butyl ester.
Materials:
-
This compound
-
Cytotoxic payload with a nucleophilic functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Payload Conjugation: a. Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF. b. Add this compound (1.2 eq) to the solution. c. Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base. d. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. e. Monitor the reaction progress by LC-MS.
-
Purification of Drug-PEG12-t-butyl ester: a. Upon reaction completion, purify the crude product by reverse-phase HPLC to obtain the Drug-PEG12-t-butyl ester conjugate. b. Lyophilize the pure fractions.
-
Deprotection of the t-butyl Ester: a. Dissolve the purified Drug-PEG12-t-butyl ester in a 1:1 mixture of DCM and TFA.[4][5] b. Stir the solution at room temperature for 2-4 hours. c. Monitor the deprotection by LC-MS until the starting material is consumed.[4] d. Remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA, yielding the deprotected Drug-PEG12-COOH linker.[4]
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the deprotected drug-linker to the antibody, targeting surface-exposed lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-PEG12-COOH (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL. b. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Activation of Drug-Linker: a. Dissolve Drug-PEG12-COOH (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO. b. In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO. c. Add the EDC and NHS solutions to the Drug-PEG12-COOH solution to activate the carboxylic acid group, forming an NHS ester. d. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (DMSO) should not exceed 10% (v/v) to maintain antibody integrity. b. Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Quenching: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or by SEC. b. Collect the fractions corresponding to the monomeric ADC.
Protocol 3: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
Key Characterization Parameters and Methods:
| Parameter | Method | Description |
| Protein Concentration | UV-Vis Spectrophotometry (A280) | Measures the concentration of the purified ADC. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry | A critical quality attribute that determines the average number of drug molecules conjugated to each antibody. HIC-HPLC can resolve species with different DARs. UV-Vis can be used if the drug has a distinct absorbance. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Assesses the presence of high molecular weight species (aggregates) and fragments. |
| Identity and Integrity | Mass Spectrometry (e.g., LC-MS) | Confirms the molecular weight of the ADC and provides information on the distribution of drug-linker conjugates. |
| In Vitro Cytotoxicity | MTT or XTT Assay | Evaluates the potency of the ADC on antigen-positive and antigen-negative cell lines to determine its specific cell-killing activity.[6][7][8] |
Illustrative Quantitative Data:
The following table presents illustrative data from the characterization of a hypothetical ADC (ADC-X) synthesized using the this compound linker.
| Parameter | Result |
| Final ADC Concentration | 5.2 mg/mL |
| Average DAR (HIC-HPLC) | 3.8 |
| Monomer Purity (SEC-HPLC) | >98% |
| Aggregation (SEC-HPLC) | <2% |
| IC50 (Antigen-Positive Cells) | 0.5 nM |
| IC50 (Antigen-Negative Cells) | >1000 nM |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the in vitro potency of the newly synthesized ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody (control), and free payload (control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: a. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[7]
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[6] b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Formazan Solubilization: a. Carefully aspirate the medium. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] c. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Mechanism of Action
ADCs exert their therapeutic effect by binding to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the cytotoxic payload is released from the antibody, leading to cell death. The choice of antibody determines the targeted signaling pathway. For instance, an ADC targeting the HER2 receptor will interfere with the HER2 signaling cascade, which is crucial for the growth and survival of HER2-positive cancer cells.[9]
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker offers a strategic advantage in the development of next-generation ADCs. Its discrete PEG spacer can enhance the physicochemical properties of the conjugate, potentially leading to an improved therapeutic window. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, purify, characterize, and evaluate ADCs using this advanced linker technology. Careful optimization of each step is crucial for the successful development of a safe and effective ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Modification Using Bromo-PEG12-t-butyl ester
Introduction
Site-specific protein modification is a critical tool in drug development, proteomics, and various research applications. It allows for the precise attachment of moieties that can enhance a protein's therapeutic properties, facilitate its detection, or probe its biological function. Bromo-PEG12-t-butyl ester is a heterobifunctional linker designed for site-specific PEGylation.[1][2] This reagent features a bromo group for covalent attachment to a protein and a t-butyl ester-protected carboxylic acid.[1]
The bromo group is an excellent leaving group, making it highly reactive towards nucleophilic amino acid side chains, particularly the sulfhydryl group of cysteine.[3] This reactivity allows for targeted alkylation of cysteine residues, which are often less abundant on the protein surface than other nucleophilic residues like lysine, enabling a higher degree of site-specificity. Capping cysteine residues through alkylation is a crucial step to prevent the formation of unwanted disulfide bonds, ensuring proteins stay in a linearized and stable state for analysis.[4][5]
The molecule also contains a discrete 12-unit polyethylene (B3416737) glycol (PEG) linker.[1] PEG linkers are known to be hydrophilic, biocompatible, and non-immunogenic.[6][7] Incorporating a PEG12 spacer can improve the solubility and stability of the resulting protein conjugate, reduce steric hindrance, and potentially extend its in-vivo circulation half-life.[8][9]
A key feature of this reagent is the t-butyl ester, which serves as a protecting group for a terminal carboxylic acid.[1] This group is stable under the conditions required for the initial protein alkylation but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxyl group.[10][11] This unmasked carboxyl group can then be used for subsequent conjugation reactions, allowing for a two-step, site-specific labeling or crosslinking strategy. This application note provides a detailed protocol for the site-specific modification of a protein containing a reactive cysteine residue using this compound, followed by the deprotection of the t-butyl ester.
Quantitative Data Summary
The following table summarizes key parameters for the modification of a protein with this compound.
| Parameter | Value | Notes |
| Alkylating Reagent | This compound | Contains a bromo group, a 12-unit PEG linker, and a t-butyl ester. |
| Target Residue | Cysteine (-SH) | Reacts with the nucleophilic sulfhydryl group.[12] |
| Mass Addition (Alkylation) | ~673.8 Da | Corresponds to the addition of the PEG12-t-butyl ester moiety. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Used to remove the t-butyl protecting group.[11] |
| Mass Change (Deprotection) | -56.07 Da | Corresponds to the loss of the t-butyl group. |
Experimental Protocols
Protocol 1: Site-Specific Alkylation of Cysteine Residues
This protocol details the steps for the site-specific modification of a protein with surface-accessible cysteine residues using this compound.
Materials:
-
Protein of interest (with at least one reactive cysteine residue)
-
This compound
-
Reduction Buffer: 100 mM Tris-HCl, 10 mM Dithiothreitol (DTT), pH 8.5
-
Alkylation Buffer: 100 mM Tris-HCl, pH 8.0
-
Quenching Solution: 1 M L-cysteine in Alkylation Buffer
-
Desalting columns (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Methodology:
-
Protein Preparation: Dissolve the protein of interest in Reduction Buffer to a final concentration of 1-5 mg/mL. If the target cysteine is involved in a disulfide bond, incubate the solution at 37°C for 1 hour to reduce the disulfide bond.
-
Buffer Exchange: Remove the DTT by exchanging the protein solution into Alkylation Buffer using a desalting column according to the manufacturer's instructions. This step is critical as DTT will compete with the protein's thiol groups for the alkylating reagent.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours in the dark. The optimal molar excess and reaction time may need to be determined empirically for each specific protein.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM L-cysteine. Incubate for an additional 15 minutes at room temperature in the dark to consume any unreacted this compound.
-
Purification: Remove excess reagent and byproducts by performing a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or through size-exclusion chromatography (SEC).[]
-
Analysis: Confirm the modification using SDS-PAGE, which should show a shift in the molecular weight of the protein. Further characterization can be performed using mass spectrometry to confirm the mass addition.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl ester protecting group to expose the terminal carboxylic acid.
Materials:
-
PEGylated protein from Protocol 1
-
Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Ice bath
-
Nitrogen or Argon gas stream
-
Dialysis or buffer exchange columns
Methodology:
-
Sample Preparation: The purified PEGylated protein should be lyophilized or concentrated to a small volume.
-
Deprotection Reaction: Resuspend the protein in the chilled Deprotection Solution on an ice bath. The volume should be sufficient to fully dissolve the protein. Incubate the reaction on ice for 1-2 hours with occasional gentle mixing. TIS is included as a scavenger to prevent side reactions with the t-butyl cation released during deprotection.[11]
-
TFA Removal: After the incubation, remove the TFA by evaporation under a gentle stream of nitrogen or argon gas. This step should be performed in a chemical fume hood.
-
Purification and Renaturation: Immediately resuspend the protein pellet in a suitable buffer for your downstream application. It is recommended to perform a buffer exchange via dialysis or a desalting column to completely remove any residual TFA and allow the protein to refold properly.
-
Analysis: Confirm the deprotection by mass spectrometry, which should show a mass decrease corresponding to the loss of the t-butyl group. The newly exposed carboxylic acid can be quantified using colorimetric assays or used directly in subsequent conjugation reactions (e.g., EDC/NHS chemistry).
Visualizations
Caption: Experimental workflow for protein modification.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 11. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Deprotection of the t-butyl ester group from Bromo-PEG12-t-butyl ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromo-PEG12-t-butyl ester is a valuable heterobifunctional linker used in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The bromo group allows for facile conjugation to thiol-containing moieties, while the t-butyl ester serves as a protecting group for a carboxylic acid. This terminal carboxylic acid, once deprotected, is crucial for conjugation to amine-containing molecules or for modifying the overall physicochemical properties of the conjugate. The t-butyl ester is known for its stability under a range of conditions but can be efficiently removed under acidic conditions.[1][2][3]
This document provides detailed protocols for the deprotection of the t-butyl ester group from this compound conjugates to yield the corresponding carboxylic acid, Bromo-PEG12-acid.[4] It also addresses common challenges and troubleshooting strategies to ensure a high yield and purity of the final product.
Chemical Reaction
The deprotection of the t-butyl ester is typically achieved through acid-catalyzed hydrolysis. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solution with a co-solvent like dichloromethane (B109758) (DCM).[5][6] The reaction proceeds via the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[7]
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
Two primary protocols are provided below. Protocol 1 describes a standard deprotection method using TFA in DCM. Protocol 2 is recommended when the conjugate contains acid-sensitive functional groups, incorporating scavengers to prevent side reactions.[5]
Protocol 1: Standard Deprotection with TFA/DCM
This protocol is suitable for most conjugates where acid-sensitive residues are not a concern.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Nitrogen or argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM (e.g., 10 mg of conjugate in 1 mL of DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture of DCM and TFA.[6]
-
Stir the reaction mixture at room temperature for 2-5 hours.[5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.[5][6]
-
To the resulting residue, add cold diethyl ether to precipitate the product.[5]
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether two more times to remove any residual TFA.
-
Dry the final product, Bromo-PEG12-acid, under vacuum.
Protocol 2: Deprotection with a Scavenger Cocktail
This protocol is recommended for conjugates containing acid-sensitive residues like tryptophan or methionine, which can be alkylated by the tert-butyl cation generated during the reaction.[5][8]
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Cold diethyl ether
-
Nitrogen or argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[5]
-
Dissolve the this compound conjugate in the cleavage cocktail (approximately 10 mL per gram of conjugate).[5]
-
Stir the mixture at room temperature for 2-4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA under reduced pressure.[5]
-
Precipitate the product by adding cold diethyl ether.[5]
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether twice more.
-
Dry the final product, Bromo-PEG12-acid, under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of t-butyl esters from PEG-containing molecules. The data is compiled from various sources and represents typical results. Actual results may vary depending on the specific conjugate.
| Parameter | Protocol 1 (Standard) | Protocol 2 (with Scavengers) | Reference |
| Reagents | 50% TFA in DCM | 95% TFA, 2.5% H₂O, 2.5% TIS | [5][6] |
| Reaction Time | 2-5 hours | 2-4 hours | [5][6] |
| Temperature | Room Temperature | Room Temperature | [5][6] |
| Typical Yield | >90% | 85-95% | [5] |
| Purity | >95% (after purification) | >95% (after purification) | [5] |
Experimental Workflow
Caption: General experimental workflow for t-butyl ester deprotection.
Troubleshooting
Incomplete cleavage and the formation of side products are common challenges. The following diagram outlines a troubleshooting guide.
Caption: Troubleshooting guide for t-butyl ester deprotection.
Alternative Deprotection Methods
While TFA is the most common reagent, other methods for t-butyl ester cleavage exist and may be suitable for specific applications:
-
Lewis Acids: Mild Lewis acids like zinc bromide in dichloromethane can be used for deprotection.[5]
-
Enzymatic Cleavage: Certain lipases and esterases can hydrolyze tert-butyl esters under mild conditions, offering high selectivity.[5]
-
Thermal Deprotection: In some cases, heating the conjugate in a suitable solvent can effect cleavage without the need for additional reagents.[5][9]
The choice of method will depend on the specific substrate and the presence of other functional groups.[5]
Conclusion
The deprotection of the t-butyl ester from this compound conjugates is a critical step in the synthesis of various bioconjugates. The protocols provided here, based on trifluoroacetic acid, offer reliable and efficient methods for this transformation. By understanding the potential challenges and implementing appropriate troubleshooting strategies, researchers can achieve high yields of the desired Bromo-PEG12-acid, ready for subsequent conjugation steps. Careful monitoring of the reaction and consideration of the stability of the entire conjugate molecule are paramount for success.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Compound Solubility with Bromo-PEG12-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. One effective strategy to overcome this challenge is through PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. This application note details the use of Bromo-PEG12-t-butyl ester, a high-purity PEG linker, to improve the solubility of poorly soluble small molecule compounds, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a heterobifunctional linker featuring a bromide group and a t-butyl protected carboxyl group. The bromide serves as a reactive handle for nucleophilic substitution, allowing for conjugation to a target molecule, while the hydrophilic 12-unit PEG chain enhances the aqueous solubility of the resulting conjugate.[1][2] The t-butyl ester provides a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions for further modification or to reveal the final active compound.[1] This linker is particularly valuable in the synthesis of PROTACs, where it can bridge the target protein ligand and the E3 ligase ligand, concurrently improving the often-problematic solubility of these high molecular weight molecules.
This document provides detailed protocols for the conjugation of this compound to a model compound, methods for solubility assessment, and data illustrating the potential for significant solubility enhancement.
Data Presentation
The following table summarizes the hypothetical solubility data for a model Bromodomain and Extra-Terminal (BET) degrader PROTAC before and after modification with this compound. The data is presented to illustrate the typical solubility enhancement that can be achieved.
| Compound | Description | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Model BET Degrader | Unmodified, poorly soluble PROTAC | 0.5 | - |
| Model BET Degrader-PEG12 | Conjugated with this compound | 25.0 | 50 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Model Compound (Phenolic Hydroxyl Group)
This protocol describes a general procedure for the Williamson ether synthesis to conjugate this compound to a compound containing a phenolic hydroxyl group.
Materials:
-
Model compound with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) gradient)
Procedure:
-
To a solution of the model compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 60 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the PEGylated compound.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
PEGylated compound with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the PEGylated compound (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3 x 10 mL) to ensure complete removal of TFA.
-
The resulting carboxylic acid can be used in the next step without further purification or can be purified by preparative HPLC if necessary.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Test compound (unmodified and PEGylated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method with a standard curve of the compound.
-
Calculate the aqueous solubility of the compound in µg/mL.
Visualizations
Caption: Experimental workflow for synthesis and solubility analysis.
Caption: Mechanism of action for a PROTAC.
Caption: Simplified BET signaling pathway and PROTAC intervention.
References
Application of Bromo-PEG12-t-butyl Ester in the Development of Targeted Therapies
Introduction: The development of targeted therapies, particularly in the field of oncology, has been revolutionized by the advent of technologies that can selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a class of small molecules that have garnered significant attention for their ability to hijack the cell's natural protein degradation machinery to specifically target and degrade proteins of interest. The design of a PROTAC is modular, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Bromo-PEG12-t-butyl ester is a versatile, heterobifunctional linker that incorporates a 12-unit polyethylene (B3416737) glycol (PEG) chain, offering a balance of flexibility and length, which is often crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.[1]
This application note provides detailed protocols and methodologies for the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.
Key Features of this compound in PROTAC Development:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[1]
-
Optimal Length and Flexibility: The 12-unit PEG linker provides a significant spacer arm, which can be crucial for bridging the target protein and the E3 ligase to form a productive ternary complex.[2]
-
Bifunctional Reactivity: The bromo group allows for nucleophilic substitution, typically with an amine or thiol on one of the ligands, while the t-butyl ester protects a carboxylic acid that can be deprotected and coupled to the other ligand.[3] This enables a modular and flexible synthetic approach.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules, potentially leading to longer circulation times and reduced immunogenicity.
Representative Application: Synthesis of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-priority target in oncology.[4] PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential. The following section outlines a representative workflow for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, designated as "PROTAC-BRD4-PEG12," using this compound as the linker. This example utilizes JQ1 as the BRD4 ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.
Experimental Workflow for PROTAC-BRD4-PEG12 Synthesis and Evaluation
References
- 1. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of Bromo-PEG12-t-butyl Ester in Peptide Mapping: A Detailed Guide
Application Notes for Researchers, Scientists, and Drug Development Professionals
The precise characterization of therapeutic proteins and biopharmaceuticals is critical for ensuring their safety and efficacy. Peptide mapping is a cornerstone analytical technique used to confirm the primary structure of a protein and to identify and quantify post-translational modifications (PTMs). A standard peptide mapping workflow involves the enzymatic digestion of a protein into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS).
A crucial step in this workflow is the reduction and alkylation of cysteine residues. After reducing the disulfide bonds that maintain the protein's tertiary structure, the resulting free thiol groups are alkylated to prevent their re-oxidation and to ensure complete and consistent enzymatic digestion. While iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are conventional alkylating agents, there is growing interest in reagents that offer additional functionalities.
Bromo-PEG12-t-butyl ester is a heterobifunctional linker molecule that can be employed as an alternative alkylating agent in peptide mapping protocols. This reagent possesses a bromo group, which readily reacts with the nucleophilic thiol groups of cysteine residues via an SN2 reaction, forming a stable thioether bond. The key features and advantages of using this compound include:
-
Increased Solubility: The molecule incorporates a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility of hydrophobic peptides, improving their recovery and detection during LC-MS analysis.
-
Steric Hindrance: The PEG chain provides steric bulk around the cysteine residue, which can be advantageous in certain structural studies or in applications where protection of the cysteine site is desired.
-
Secondary Functional Group: The t-butyl ester group provides a latent carboxylic acid functionality. Following alkylation, the t-butyl group can be removed under acidic conditions, exposing a carboxyl group that can be used for subsequent conjugation or modification, although this is less common in a standard peptide mapping workflow.
-
Controlled Mass Addition: The defined structure of this compound results in a specific and known mass shift upon reaction with a cysteine residue, which can be readily identified in mass spectrometry data.
The use of this compound in peptide mapping is particularly relevant for researchers developing antibody-drug conjugates (ADCs) or other PEGylated proteins, as it can serve as a model compound for studying the effects of PEGylation on specific peptides. It is also valuable in advanced proteomics applications where differential labeling of cysteine residues is required.
This document provides a detailed protocol for the application of this compound in the preparation of protein samples for peptide mapping, along with a comparison to standard alkylating agents and workflow visualizations.
Comparison of Alkylating Agents
The selection of an appropriate alkylating agent is critical for successful peptide mapping. The following table provides a comparative summary of this compound and the conventional alkylating agent, Iodoacetamide (IAM).
| Feature | This compound | Iodoacetamide (IAM) |
| Reactive Group | Bromo (-Br) | Iodo (-I) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Mass Addition | +659.8 Da (Monoisotopic) | +57.02 Da (Monoisotopic) |
| Key Properties | Hydrophilic PEG spacer, t-butyl ester group | Small, highly reactive |
| Potential Advantages | Increased peptide solubility, steric hindrance, potential for further modification | High reaction efficiency, well-established protocols, low cost |
| Potential Disadvantages | Higher cost, potential for incomplete reaction due to steric bulk, larger mass shift may complicate data analysis | Can cause over-alkylation at high concentrations, potential for off-target reactions (e.g., with methionine, lysine) |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers | Soluble in aqueous buffers |
Experimental Protocols
This section details the methodology for using this compound for the alkylation of cysteine residues in a protein sample prior to enzymatic digestion for peptide mapping.
Materials
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS)
-
Denaturation buffer: 8 M Guanidine-HCl or 6 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 1 M Dithiothreitol (DTT) in water
-
Alkylation reagent: this compound (prepare a fresh 100 mM stock solution in DMSO or DMF)
-
Quenching reagent: 1 M DTT in water
-
Digestion buffer: 100 mM Tris-HCl, pH 8.0
-
Proteolytic enzyme (e.g., Trypsin, sequencing grade)
-
Reaction quenching solution: 10% Formic Acid or 10% Trifluoroacetic Acid (TFA)
-
Water, HPLC-grade
-
Microcentrifuge tubes
Protocol
-
Protein Denaturation and Reduction:
-
In a microcentrifuge tube, add the protein sample to the denaturation buffer to a final protein concentration of 1-5 mg/mL.
-
Add the 1 M DTT stock solution to a final concentration of 10 mM.
-
Vortex briefly to mix.
-
Incubate the sample at 37°C for 60 minutes to ensure complete reduction of all disulfide bonds.
-
-
Cysteine Alkylation with this compound:
-
Cool the sample to room temperature.
-
Add the 100 mM this compound stock solution to the reduced protein solution to a final concentration of 25-30 mM (a 2.5 to 3-fold molar excess over DTT).
-
Vortex briefly to mix.
-
Incubate the reaction in the dark at room temperature for 60 minutes. Note: Incubation time and temperature may require optimization for specific proteins.
-
-
Quenching of Excess Alkylating Reagent:
-
Add 1 M DTT to the reaction mixture to a final concentration of 20 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove the denaturant, reducing agent, and excess alkylating agent by buffer exchange into the digestion buffer (100 mM Tris-HCl, pH 8.0). This can be performed using spin desalting columns or dialysis, following the manufacturer's instructions.
-
-
Enzymatic Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with digestion buffer.
-
Add the proteolytic enzyme (e.g., Trypsin) at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4 to 16 hours. Note: Digestion time will depend on the protein and the enzyme used.
-
-
Digestion Quenching and Sample Preparation for LC-MS:
-
Stop the digestion by adding the reaction quenching solution (e.g., 10% Formic Acid) to a final concentration of 1%, lowering the pH to <3.
-
The sample is now ready for analysis by LC-MS. If necessary, desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to injection.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the application of this compound in peptide mapping.
Caption: Experimental workflow for peptide mapping using this compound.
Caption: Reaction of this compound with a cysteine residue.
Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield that enhances the stability of nanoparticles in biological fluids, reduces non-specific protein adsorption (opsonization), and prolongs systemic circulation time by minimizing clearance by the reticuloendothelial system (RES). This ultimately improves the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based diagnostics and therapeutics.
Bromo-PEG12-t-butyl ester is a heterobifunctional linker designed for the facile PEGylation of nanoparticles. It features a terminal bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions with surface functionalities like thiols or amines. The other terminus is a t-butyl protected carboxylic acid. This protecting group allows for a two-step functionalization strategy: initial PEGylation of the nanoparticle core, followed by deprotection under acidic conditions to reveal a terminal carboxylic acid. This newly exposed functional group can then be used for the covalent conjugation of targeting ligands, therapeutic agents, or imaging probes.
These application notes provide detailed protocols for the surface modification of both thiol- and amine-functionalized nanoparticles with this compound, followed by the deprotection of the t-butyl ester.
Data Presentation
Successful surface modification can be quantitatively assessed by monitoring changes in the physicochemical properties of the nanoparticles at each stage of the process. The following tables summarize representative data for a model 100 nm nanoparticle undergoing PEGylation and subsequent functionalization.
Table 1: Physicochemical Characterization of Nanoparticles at Different Stages of Surface Modification
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (Thiol- or Amine-Functionalized) | 100 ± 5 | < 0.15 | -35 ± 5 or +35 ± 5 |
| PEGylated Nanoparticles (this compound) | 120 ± 7 | < 0.20 | -5 ± 2 |
| Deprotected Nanoparticles (Terminal COOH) | 122 ± 7 | < 0.20 | -25 ± 5 |
| Functionalized Nanoparticles (with Targeting Ligand) | 125 ± 8 | < 0.25 | Variable |
Table 2: Representative PEG Grafting Density
| Nanoparticle Type | Molar Ratio of PEG Linker to Nanoparticle | Achieved PEG Grafting Density (PEG chains/nm²) |
| 100 nm Gold Nanoparticles | 5,000:1 | ~2.5 |
| 100 nm Silica Nanoparticles | 10,000:1 | ~3.0 |
| 100 nm Polymeric Nanoparticles | 15,000:1 | ~2.0 |
Experimental Protocols
Protocol 1: Surface Modification of Thiol-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cutoff)
-
Nitrogen gas
Procedure:
-
Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in anhydrous DMF at a concentration of 1 mg/mL.
-
Linker Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Conjugation Reaction:
-
In a round-bottom flask, add the nanoparticle suspension.
-
Add the this compound solution to the nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the estimated surface thiol groups is a recommended starting point for optimization.
-
Add DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the bromo-PEG linker).
-
Purge the flask with nitrogen, seal, and stir the reaction mixture at room temperature for 24 hours.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to remove unreacted PEG linker, DIPEA, and DMF.
-
Wash the nanoparticles by resuspending them in PBS (pH 7.4) and repeating the centrifugation step. Perform at least three wash cycles.
-
Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage and characterization.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the reaction of this compound with amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃)
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMSO at a concentration of 2 mg/mL.
-
Linker Solution: Prepare a 20 mg/mL solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
In a glass vial, combine the nanoparticle suspension and the this compound solution. A 20-fold molar excess of the PEG linker is a suggested starting point.
-
Add K₂CO₃ to the reaction mixture (5-fold molar excess relative to the PEG linker) to act as a base.
-
Seal the vial and stir the reaction mixture at 60°C for 48 hours.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against DI water for 48 hours with frequent water changes to remove unreacted reagents and DMSO.
-
Collect the purified PEGylated nanoparticles from the dialysis bag.
-
Protocol 3: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid.
Materials:
-
Lyophilized PEGylated nanoparticles
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA and DCM are corrosive and volatile; handle them in a fume hood with appropriate personal protective equipment.
-
Resuspend the lyophilized nanoparticles in the TFA/DCM solution.
-
-
Deprotection Reaction:
-
Stir the nanoparticle suspension at room temperature for 2-4 hours.
-
Monitor the deprotection by taking small aliquots and analyzing via techniques like FTIR to observe the disappearance of the t-butyl peak.
-
-
Purification of Deprotected Nanoparticles:
-
Remove the TFA and DCM by rotary evaporation or by centrifugation and decantation.
-
Wash the nanoparticles twice with DCM.
-
Neutralize the resulting carboxylic acid by resuspending the nanoparticles in PBS (pH 7.4).
-
The deprotected nanoparticles are now ready for further conjugation reactions via the terminal carboxylic acid.
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Targeted nanoparticle interaction with a cell signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromo-PEG12-t-butyl ester Conjugation
Welcome to the technical support center for Bromo-PEG12-t-butyl ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the conjugation of this compound to a phenolic compound?
The conjugation of this compound to a phenolic compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol's hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the carbon atom bearing the bromine in the this compound. This is a bimolecular nucleophilic substitution (SN2) reaction that results in the formation of a stable ether linkage.[1][2]
Q2: What are the critical starting materials and reagents for this conjugation?
The key components for this reaction are:
-
This compound: The PEGylating agent.
-
Phenolic compound: The molecule to be PEGylated.
-
Base: To deprotonate the phenol (B47542). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). For phenols, weaker bases are often sufficient.[1][3]
-
Solvent: A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the SN2 reaction. N,N-Dimethylformamide (DMF) and acetonitrile (B52724) are common choices.[1]
Q3: How is the t-butyl ester group removed after conjugation?
The t-butyl ester is a protecting group for the carboxylic acid functionality. It can be removed under acidic conditions, most commonly by treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[4][5] This deprotection step yields the free carboxylic acid, which can then be used for further conjugation reactions.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Phenolic Compound (Williamson Ether Synthesis)
This protocol is a general guideline based on analogous reactions and may require optimization for your specific substrate.
Materials:
-
Phenolic compound
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the phenolic compound (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (3 equivalents) or cesium carbonate (1.5 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the phenoxide.
-
Add this compound (1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 70-80°C.[1] The optimal temperature may vary depending on the reactivity of your specific phenol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly, from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired PEGylated compound.
Protocol 2: Deprotection of the t-butyl ester
Materials:
-
PEGylated compound with t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the PEGylated compound in a 1:1 mixture of DCM and TFA.[4]
-
Stir the solution at room temperature.
-
Monitor the deprotection by TLC or LC-MS. This reaction is typically complete within 2-5 hours.[5]
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM).
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation to obtain the final product with a free carboxylic acid.
Data Presentation
The following table summarizes typical reaction conditions for the Williamson ether synthesis of a phenol with a bromo-alkane, which can be used as a starting point for optimizing the conjugation of this compound. Note that the longer PEG chain may influence the optimal conditions.
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Optimization |
| Solvent | Acetone[1] | DMF[1] | DMF is a more polar aprotic solvent that can increase the reaction rate. |
| Base | Potassium Carbonate (K₂CO₃)[1] | Cesium Carbonate (Cs₂CO₃)[1] | Cesium carbonate is more soluble and can lead to a faster and more efficient reaction. |
| Temperature | Reflux (Acetone)[1] | 70-120°C (DMF)[1] | Allows for better control over the reaction temperature. |
| Reaction Time | 12 hours[1] | 4-24 hours (monitor) | Reaction time will depend on the specific reactants and conditions; monitoring is crucial. |
| Yield | ~40% (with 1,2-dibromoethane)[1] | Potentially higher | Optimization of conditions is expected to improve the yield. |
Troubleshooting Guides
Problem 1: Low or No Conjugation Product
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or a more effective base like Cesium Carbonate. Ensure the base is fresh and anhydrous. |
| Low reactivity of the this compound. | Increase the reaction temperature. Be mindful that excessively high temperatures can lead to side products. Consider adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide. |
| Steric hindrance from the PEG chain. | Increase the reaction time and/or temperature. Ensure efficient stirring to maximize contact between reactants. |
| Poor solvent choice. | Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the reactants and facilitate the SN2 reaction. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Elimination (E2) reaction of the this compound. | This is more likely with secondary bromides, but to minimize this risk with the primary bromide of the PEG linker, avoid excessively high temperatures and overly strong, sterically hindered bases. |
| Decomposition of starting materials or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, anhydrous solvents and reagents. |
Problem 3: Incomplete Deprotection of the t-butyl ester
| Possible Cause | Suggested Solution |
| Insufficient TFA or reaction time. | Increase the concentration of TFA or prolong the reaction time. Monitor the reaction progress carefully using TLC or LC-MS. |
| Presence of water in the reaction. | Use anhydrous DCM and fresh TFA to avoid quenching the acid catalyst. |
Visualizations
Caption: Experimental workflow for the two-step conjugation and deprotection process.
Caption: A logical troubleshooting guide for addressing low product yield.
References
Preventing side reactions during the acidic cleavage of t-butyl esters
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the acidic cleavage of t-butyl (tBu) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic cleavage of t-butyl esters?
The primary cause is the generation of a reactive tert-butyl cation (t-butyl cation) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture, leading to undesired side products.[1][3] During the deprotection of peptides, this can result in the modification of sensitive amino acid residues.
Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[1] These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation, potentially at multiple positions.[1][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][6]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[1][3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the t-butyl cation.[1][7]
Q3: What are scavengers and how do they prevent side product formation?
Scavengers are reagents added to the cleavage reaction mixture to trap reactive electrophiles, like the t-butyl cation.[1][7] They are nucleophilic compounds designed to be more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[1] Common scavengers work by reacting with the t-butyl cation or the subsequent t-butyl trifluoroacetate (B77799) ester that can form in the presence of TFA.[6][7]
Q4: My deprotection reaction seems to be incomplete. What are the common causes?
Incomplete cleavage of t-butyl esters can occur for several reasons:
-
Insufficient Acid Concentration or Equivalents: The amount of acid may not be sufficient to drive the reaction to completion, especially if the substrate has other basic functional groups.[1]
-
Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion, particularly with sterically hindered substrates.[1][3]
-
Poor Reagent Quality: Degradation of the acid (e.g., TFA) can reduce its efficacy.[8] Signs of incomplete deprotection include the presence of starting material and a complex mixture of products in HPLC or LC-MS analysis.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC/LC-MS after cleavage, suggesting side product formation.
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the t-butyl cation.[1] A mass increase of +56 Da in your product corresponds to the addition of a t-butyl group.
Solution: Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the specific residues present in your compound.[1]
-
For Tryptophan-containing compounds: Use scavengers like triisopropylsilane (B1312306) (TIS), triethylsilane (TES), or ethanedithiol (EDT).[1] A combination is often most effective.
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] Adding reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][3]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) and dithiothreitol (B142953) (DTT) are commonly used scavengers to prevent S-tert-butylation.[1][3]
-
General Scavenger Cocktails: For peptides with multiple sensitive residues, a multi-component cocktail is recommended.
Issue 2: Significant aspartimide formation is observed in my peptide.
Possible Cause: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly at Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn). It involves the cyclization of the aspartic acid side chain with the peptide backbone amide, which can lead to racemization and the formation of α- and β-peptides.[9][10]
Solution:
-
Modify Deprotection Conditions: Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine (B6355638) solution used for Fmoc removal can reduce aspartimide formation.[11] Using a weaker base like piperazine (B1678402) can also suppress this side reaction.[11]
-
Use Sterically Hindered Protecting Groups: Protecting the Asp side chain with a bulkier group than t-butyl, such as 3-methylpent-3-yl (Mpe), can sterically block the cyclization reaction.[11]
-
Backbone Protection: Protecting the amide nitrogen of the residue following Asp with a group like 2,4-dimethoxybenzyl (Dmb) can completely eliminate the rearrangement.[11]
-
Alternative Side-Chain Protection: Novel protecting groups like cyanosulfurylides or hydrazides have been developed to mask the carboxylic acid and prevent this side reaction entirely.[9][10][12]
Data Presentation
Table 1: Effect of Scavenger Cocktails on Preventing S-tert-Butylation of Cysteine
The following data summarizes the effectiveness of various scavenger cocktails in mitigating the formation of S-tbutylated side products during the TFA-mediated cleavage of a model Cys-containing peptide.
| Cleavage Cocktail Composition (v/v) | Desired Peptide (%) | S-tbutylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.9 | 9.1 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 91.5 | 8.5 |
| TFA/TIS/H₂O/m-Cresol (90:2.5:2.5:5) | 88.0 | 12.0 |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | 89.1 | 10.9 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
Data adapted from a study on a model Cys-peptide, percentages determined by HPLC analysis of the crude product.[3]
Visualizations
Caption: Acid-catalyzed cleavage of a t-butyl ester proceeds via protonation to form the desired carboxylic acid and a reactive t-butyl cation.
Caption: Scavengers compete with sensitive residues to trap the t-butyl cation, preventing the formation of undesired alkylated side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Use of Scavengers in t-butyl Ester Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed information on the use of scavengers in t-butyl (tBu) ester deprotection protocols, focusing on troubleshooting common issues and providing clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using scavengers during t-butyl ester deprotection?
A1: During acid-mediated deprotection, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation (tBu+) is generated.[1] This cation is a strong electrophile that can cause unwanted side reactions by alkylating nucleophilic residues in the product, such as the thiol of cysteine, the indole (B1671886) ring of tryptophan, the thioether of methionine, and the phenol (B47542) ring of tyrosine.[1][2][3] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" or quench these reactive cations, thereby preventing the formation of undesired by-products.[1][2][3]
Q2: How are tert-butyl cations generated?
A2: The cleavage of t-butyl esters with a strong acid like TFA proceeds via an acid-catalyzed elimination mechanism. The process begins with the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which releases the carboxylic acid and forms a stable tertiary carbocation (the tert-butyl cation). This cation can then be trapped by a scavenger, react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate (another potential alkylating agent), or be deprotonated to form the volatile gas isobutylene.[4][5]
Q3: What are the most common scavengers used in t-butyl deprotection?
A3: The choice of scavenger depends on the amino acid composition of the peptide or molecule.[1] Commonly used scavengers include:
-
Triisopropylsilane (TIS): A highly effective general-purpose cation scavenger.[1][2]
-
Triethylsilane (TES): Another effective silane (B1218182) scavenger, though it has been reported to potentially reduce tryptophan residues.[6]
-
Water (H₂O): Often used in small percentages (2.5-5%) to hydrolyze t-butyl cations.[1][2]
-
Thioanisole (B89551): Particularly effective at preventing S-alkylation of methionine and can help accelerate the removal of certain arginine protecting groups.[1][3]
-
1,2-Ethanedithiol (B43112) (EDT) or Dithiothreitol (DTT): Thiols are excellent scavengers, especially for protecting cysteine residues.[2][7]
-
Dimethyl Sulfide (B99878) (DMS): A thioether that performs well in reducing S-tert-butylation of cysteine.[2]
A popular and effective non-malodorous cleavage cocktail for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7][8]
Q4: Can scavengers interfere with downstream analysis, like HPLC?
A4: Yes, some scavengers, particularly aromatic ones like phenol and thioanisole, can be difficult to remove completely by ether precipitation and may show large peaks in HPLC chromatograms.[6] If these peaks co-elute with the desired product, adjusting the HPLC gradient (either steeper or shallower) can often resolve the product peak from the scavenger peak.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: Some residues, like Ser(tBu) or Thr(tBu), may require higher TFA concentrations for complete removal.[1][2] 2. Insufficient Reaction Time: Protecting groups on certain residues (e.g., Arg(Pbf)) are removed more slowly and may require extended cleavage times (4 hours or more).[1][6][8] 3. Steric Hindrance: The local chemical environment around the t-butyl group can limit its accessibility to the acid.[1] | 1. Ensure TFA concentration is high (typically 90-95%). For resistant groups, consider a two-step cleavage with an initial treatment at a lower TFA concentration followed by a higher one.[2] 2. Extend the reaction time and monitor progress via TLC or LC-MS.[9] For very resistant groups, cleavage times up to 24 hours may be necessary.[8] 3. If steric hindrance is suspected, slightly increasing the reaction temperature (while monitoring for side reactions) or extending the reaction time may help. |
| Mass corresponding to +56 Da is observed (Alkylation) | Alkylation by t-butyl cations: The most common issue, where a t-butyl group (+56 Da) has been added to a nucleophilic side chain. This is particularly severe for cysteine (S-tert-butylation) and tryptophan.[1][2] | Incorporate or optimize the scavenger cocktail: • For Cysteine-containing peptides: Add a thiol scavenger like 1,2-ethanedithiol (EDT) or use thioethers like thioanisole and dimethyl sulfide (DMS).[2][3] • For Tryptophan-containing peptides: Use silane scavengers like TIS or TES.[3] TIS is often preferred to avoid potential reduction of the indole ring by TES.[6] • For Methionine-containing peptides: Thioanisole is effective at preventing S-alkylation.[3] |
| Mass corresponding to +16 Da is observed (Oxidation) | Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide (B87167) (+16 Da). | 1. Perform the cleavage reaction under an inert nitrogen or argon atmosphere.[6] 2. Include reducing agents in the cleavage cocktail, such as ammonium (B1175870) iodide and dimethyl sulfide (DMS).[3] |
| Low Yield of Crude Product | 1. Peptide Precipitation Issues: The crude peptide may be partially soluble in the cold diethyl ether used for precipitation. 2. Reattachment to Resin: The cleaved peptide, particularly those with nucleophilic Trp or Met residues, can re-attach to the resin if scavengers are inadequate.[6][8] | 1. Check the ether supernatant for dissolved product.[6] Ensure the ether is ice-cold and use a sufficient volume (typically 10-fold excess).[1] 2. Use a scavenger cocktail that effectively traps linker-derived cations. Adding EDT can be beneficial in these cases.[6] |
Data Presentation: Scavenger Efficiency
The following table summarizes data from a study screening various scavengers to mitigate the S-tert-butylation of a model cysteine-containing peptide. The cleavage was performed with a mixture of TFA/TIS/H₂O/Scavenger (90:2.5:2.5:5) for 1 hour.
| Scavenger Added (5%) | % Area of Desired Peptide (HPLC) | % Area of S-tbutylated Peptide (HPLC) |
| (None - Control) | 75.2 | 22.8 |
| Thioanisole | 89.0 | 9.0 |
| Dimethyl Sulfide (DMS) | 87.5 | 10.3 |
| m-cresol | 86.8 | 11.5 |
| Anisole | 85.1 | 13.2 |
| Dithiothreitol (DTT) | 83.5 | 14.8 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 82.1 | 16.0 |
| Data adapted from a study on mitigating S-tbutylation.[2] The results indicate that thioethers like thioanisole and DMS were the most effective single scavengers in this screen for reducing cysteine alkylation. |
Experimental Protocols
General Protocol for TFA-Mediated t-Butyl Ester Deprotection
This protocol is a general guideline for cleaving a peptide from a solid-phase resin while simultaneously deprotecting t-butyl-based side-chain protecting groups.
1. Reagent Preparation (Cleavage Cocktail):
-
Prepare a fresh cleavage cocktail based on the peptide's amino acid composition. A common starting point is Reagent B: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
For peptides containing sensitive residues like Cysteine or Methionine, consider a more robust mixture like Reagent K: TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) .[2]
-
Caution: Always handle TFA in a certified fume hood while wearing appropriate personal protective equipment (PPE), as it is extremely corrosive.[8]
2. Resin Preparation:
-
Place the dry, peptide-bound resin in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) and allow it to drain completely to remove any residual moisture or solvents.[1]
3. Cleavage and Deprotection Reaction:
-
Add the cleavage cocktail to the resin (approx. 10-25 mL per gram of resin).[8]
-
Gently agitate or stir the mixture at room temperature.
-
The typical reaction time is 2-4 hours.[3] Monitor the reaction by taking a small aliquot, precipitating the peptide, and analyzing via LC-MS.
4. Peptide Isolation and Precipitation:
-
Filter the resin from the TFA solution and collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide.
-
Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[1] A white precipitate of the crude peptide should form.
5. Work-up:
-
Collect the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleavage by-products.[1]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1] The product is now ready for purification (e.g., by HPLC).
Visualizations
Caption: A typical experimental workflow for t-butyl ester deprotection and peptide cleavage.
Caption: The role of scavengers in preventing side reactions by trapping reactive t-butyl cations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Navigating the Purification Maze: A Technical Guide for Bromo-PEG12-t-butyl Ester Conjugates
For researchers, scientists, and drug development professionals working with Bromo-PEG12-t-butyl ester conjugates, achieving high purity is a critical yet often challenging step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable molecules.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of your this compound conjugate.
Question: My this compound conjugate is streaking or showing poor separation during silica (B1680970) gel flash chromatography. What can I do?
Answer: Streaking and poor separation of polar molecules like PEGylated compounds on silica gel are common issues. Here are several strategies to troubleshoot this problem:
-
Optimize Your Solvent System:
-
Increase Polarity Gradually: PEG-containing molecules are highly polar and require a relatively polar mobile phase to elute.[1] Start with a less polar eluent and gradually increase the polarity. A slow gradient of a polar solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a less polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) often provides better separation than a steep gradient.[1]
-
Alternative Solvent Systems: Consider using a solvent system of 1:1 ethanol/isopropanol in chloroform, which has been shown to provide better separation for PEG-containing compounds than methanol-based systems.[2] For very polar compounds, a mobile phase of dichloromethane/methanol is a good starting point.[3]
-
-
Sample Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, dry loading is highly recommended.[4] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.[5] This technique prevents the dissolution solvent from interfering with the separation.[6]
-
Minimize Loading Volume: If using liquid loading, dissolve your sample in the minimum amount of the initial mobile phase or a slightly more polar solvent.[5] A large volume of a strong (polar) solvent will cause band broadening and poor separation.
-
-
Column and Packing:
-
Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause streaking or degradation of sensitive compounds.[7] You can deactivate the silica by pre-flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (B128534).[8]
-
Question: I am concerned about the stability of the bromo and t-butyl ester groups during purification. What precautions should I take?
Answer: The stability of the functional groups is crucial. Here's how to protect them:
-
Bromo Group Stability: Alkyl bromides are generally stable to silica gel chromatography.[9] However, prolonged exposure to silica or highly nucleophilic impurities could potentially lead to some degradation. Using the optimized chromatography conditions mentioned above and minimizing the time the compound spends on the column is good practice.
-
t-Butyl Ester Stability: The t-butyl ester is sensitive to acidic conditions and can be cleaved.[10] Standard silica gel is slightly acidic, so to minimize the risk of cleavage:[9]
-
Use Deactivated Silica: As mentioned before, deactivating the silica with a base like triethylamine can help.[8]
-
Avoid Acidic Additives: Do not use acidic additives in your mobile phase for flash chromatography.
-
Prompt Elution: Do not let the compound sit on the column for an extended period.
-
Question: How can I efficiently remove unreacted starting materials and byproducts from my this compound conjugate?
Answer: The removal of impurities is the primary goal of purification. A combination of techniques is often most effective:
-
Aqueous Wash: If your conjugate is sufficiently hydrophobic, an aqueous wash of the crude reaction mixture can remove highly polar impurities. However, given the PEG chain, your conjugate may have significant water solubility, so this step should be approached with caution and tested on a small scale.
-
Chromatography:
-
Flash Chromatography: This is the most common method for purifying small molecule PEG linkers.[1] By carefully selecting the eluent system, you can separate your product from less polar starting materials and more polar byproducts.
-
Reversed-Phase HPLC (RP-HPLC): For higher purity requirements, preparative RP-HPLC is an excellent option. A C18 or C8 column with a water/acetonitrile (B52724) or water/methanol gradient is typically used.[11] For very polar compounds that do not retain well on standard C18 columns, consider using a column designed for polar analytes or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing a this compound conjugate?
A1: Common impurities include unreacted starting materials (e.g., the molecule you are conjugating to the PEG linker), excess this compound, and potential byproducts from side reactions. If the t-butyl ester is partially cleaved during synthesis or workup, you may also have the corresponding carboxylic acid as an impurity.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful tool for quantifying purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your conjugate and help identify and quantify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[13]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of your desired product.
Q3: What is a good starting point for a solvent gradient in flash chromatography for my this compound conjugate?
A3: A good starting point for a polar compound like this would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate (B1210297) in hexanes. Begin with a low percentage of the polar solvent (e.g., 0-5%) and gradually increase it. For example, you could run a gradient from 0% to 10% methanol in DCM over 20-30 column volumes.[3] Always perform thin-layer chromatography (TLC) first to determine an appropriate solvent system.[3]
Q4: Can I use reversed-phase chromatography to purify my this compound conjugate?
A4: Yes, reversed-phase chromatography is a very effective technique for purifying PEGylated compounds.[11] You would typically use a C18 or C8 column and a gradient of an organic solvent (like acetonitrile or methanol) in water. For PROTAC linkers, which are structurally similar, RP-HPLC is a common purification method.[14][15]
Quantitative Data Summary
The following tables provide illustrative quantitative data for the purification of PEGylated small molecules, which can serve as a general guide for this compound conjugates. Actual results will vary depending on the specific conjugate and experimental conditions.
Table 1: Representative Yields for Purification of PEGylated PROTAC Linkers
| Purification Method | Linker Type | Typical Yield (%) | Reference |
|---|---|---|---|
| Preparative HPLC | Amide-Linked PEG | 72 | [1] |
| Flash Chromatography | O-Alkylated PEG | 46-85 | [1] |
| Preparative HPLC | Click Chemistry PEG | up to 90 | [1] |
| Solid-Phase Synthesis | Alkyl | >99 (purity) |[1] |
Table 2: Comparison of Purity Assessment by HPLC and qNMR for Pharmaceutical Compounds
| Compound | HPLC Purity (%) | qNMR Purity (%) |
|---|---|---|
| Ibuprofen | 99.8 | 99.7 |
| Aspirin | 99.9 | 99.8 |
| Paracetamol | 99.7 | 99.6 |
Note: This data is representative and illustrates the good agreement between these two orthogonal methods for purity determination.[13]
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol provides a general method for the purification of a this compound conjugate using flash chromatography.
1. Materials:
- Crude this compound conjugate
- Silica gel for flash chromatography
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc)
- Thin-Layer Chromatography (TLC) plates
- Flash chromatography system with UV detector or fraction collector
2. Procedure:
- TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of MeOH in DCM or EtOAc in hexanes) to find a system that gives good separation between your product and impurities. Aim for an Rf value of ~0.2-0.3 for your product.
- Column Packing:
- Select an appropriately sized flash column based on the amount of crude material.
- Pack the column with silica gel, either as a slurry in the initial eluent or dry, according to the manufacturer's instructions.
- Sample Loading:
- Liquid Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent and load it onto the column.
- Dry Loading (Recommended): Dissolve the crude product in a solvent in which it is soluble (e.g., DCM). Add silica gel (1-2 times the weight of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. Load this powder onto the top of the column.[4][6]
- Elution:
- Begin elution with the non-polar solvent system determined by TLC.
- Run a linear gradient, slowly increasing the percentage of the polar solvent. For example, a gradient of 0% to 10% MeOH in DCM over 20 column volumes.
- Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound conjugate.
Protocol 2: Analytical Reversed-Phase HPLC Method
This protocol describes a general analytical method to assess the purity of the purified conjugate.
1. Materials:
- Purified this compound conjugate
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
- HPLC system with a C18 or C8 column and a UV or MS detector
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
- HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water + 0.1% FA (or TFA).
- Mobile Phase B: Acetonitrile + 0.1% FA (or TFA).
- Gradient: A typical gradient might be:
- 0-2 min: 10% B
- 2-20 min: 10% to 90% B (linear gradient)
- 20-25 min: Hold at 90% B
- 25-26 min: 90% to 10% B
- 26-30 min: Re-equilibrate at 10% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at an appropriate wavelength (e.g., 214 nm or 254 nm, depending on the chromophores in your conjugate) or MS.
- Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity of the product as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound conjugates.
Caption: A logical troubleshooting workflow for addressing poor separation in flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. sorbtech.com [sorbtech.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Bromo-PEG2-t-butyl ester CAS#: 1381861-91-1 [m.chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Bromo-PEG12-t-butyl Ester Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in reactions involving Bromo-PEG12-t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic linker molecule featuring a 12-unit polyethylene (B3416737) glycol (PEG) chain. It has two key functional groups: a terminal bromide, which is an excellent leaving group for nucleophilic substitution reactions, and a t-butyl protected carboxyl group. Its primary application is in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][3][4] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What is steric hindrance and how does it affect reactions with this compound?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the context of this compound, steric hindrance can impede the nucleophilic attack on the carbon atom bonded to the bromine. This is especially problematic when the nucleophile (e.g., a phenol (B47542), secondary amine, or a complex drug molecule) is bulky. This can lead to significantly slower reaction rates or prevent the reaction from occurring altogether.
Q3: What type of reaction is typically used to couple the bromo-end of this compound to another molecule?
A3: The most common reaction is the Williamson ether synthesis, a type of bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] In this reaction, an alkoxide (formed by deprotonating an alcohol or phenol) or another suitable nucleophile attacks the carbon atom attached to the bromine, displacing the bromide and forming a new covalent bond (e.g., an ether linkage).
Q4: How is the t-butyl ester group deprotected, and are there any challenges associated with this step?
A4: The t-butyl ester is typically deprotected under acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][9][10] A common procedure involves treating the PEGylated compound with a solution of TFA in a solvent like dichloromethane (B109758) (DCM). While generally efficient, challenges can arise from incomplete cleavage due to steric hindrance around the ester group or the formation of side products from the reactive t-butyl cation that is generated.[11]
Troubleshooting Guide
Issue 1: Low or No Yield in the Coupling Reaction
Q: I am getting a very low yield or no product at all when reacting this compound with my substrate. What could be the problem?
A: Low or no yield in the coupling reaction is a common issue, often stemming from steric hindrance or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this problem:
-
Evaluate Steric Hindrance: The Williamson ether synthesis is highly sensitive to steric bulk.[5][6] Since this compound is a primary alkyl bromide, the main source of steric hindrance is likely your nucleophile. If you are using a secondary or tertiary alcohol, or a phenol with bulky ortho-substituents, the reaction rate will be significantly slower.
-
Optimize the Base and Solvent System: The choice of base and solvent is critical for promoting the SN2 reaction while minimizing side reactions like elimination.
-
Base Selection: For sterically hindered alcohols or phenols, a strong, non-nucleophilic base is often preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol. For less hindered or more acidic nucleophiles like phenols, milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective. Cs2CO3 is often considered superior for hindered systems due to the increased nucleophilicity of the cesium alkoxide.
-
Solvent Selection: A polar aprotic solvent is generally best for SN2 reactions as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. Common choices include dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF).
-
-
Increase Reaction Temperature and Time: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary to achieve a reasonable conversion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Consider Alternative Coupling Chemistries: If the Williamson ether synthesis consistently fails, you might need to consider alternative strategies. For instance, a Mitsunobu reaction could be an option for coupling to alcohols, though it has its own set of limitations.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my coupling reaction. What are these side products and how can I minimize them?
A: The most common side reaction in this context is an elimination (E2) reaction, which competes with the desired substitution (SN2) reaction. This is more prevalent with sterically hindered bases or secondary/tertiary alkyl halides (which is not the case for this compound, but can be for your substrate if it's the electrophile).
-
Minimizing Elimination:
-
Choice of Base: Use a less sterically bulky base if possible.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Nucleophile Concentration: Ensure a high concentration of a potent nucleophile.
-
Issue 3: Incomplete Deprotection of the t-Butyl Ester
Q: I am having trouble completely removing the t-butyl ester group. What can I do?
A: Incomplete deprotection can be due to insufficient reaction time, degraded reagents, or steric hindrance around the ester group.
-
Increase Reaction Time or TFA Concentration: Extend the reaction time and monitor by HPLC or LC-MS until the starting material is consumed. You can also try using a higher concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[8]
-
Use Fresh TFA: Trifluoroacetic acid is hygroscopic and can lose its efficacy over time. Always use a fresh bottle of high-purity TFA.
-
Add Scavengers: The t-butyl cation generated during deprotection is reactive and can lead to side reactions, especially with electron-rich amino acids like tryptophan and methionine. Adding a scavenger such as triisopropylsilane (B1312306) (TIS) can trap the t-butyl cation and prevent these side reactions.[11] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Data on Reaction Conditions
Table 1: Qualitative Guide to Base and Solvent Selection for Williamson Ether Synthesis
| Nucleophile Steric Hindrance | Recommended Base(s) | Recommended Solvent(s) | Relative Reaction Rate |
| Low (e.g., primary alcohol, unhindered phenol) | K2CO3, Cs2CO3, NaH | Acetonitrile, DMF | Fast |
| Moderate (e.g., secondary alcohol, ortho-monosubstituted phenol) | NaH, Cs2CO3 | DMF, THF | Moderate to Slow |
| High (e.g., tertiary alcohol, ortho-disubstituted phenol) | NaH, KH | THF, DMF | Very Slow |
Table 2: Comparison of Common Bases for Williamson Ether Synthesis
| Base | Strength | Common Solvent(s) | Key Considerations |
| NaH (Sodium Hydride) | Strong | THF, DMF | Irreversibly deprotonates alcohols. Can be pyrophoric; handle with care. Good for less acidic nucleophiles. |
| K2CO3 (Potassium Carbonate) | Moderate | Acetonitrile, Acetone, DMF | A milder, safer alternative to NaH. Effective for phenols and other more acidic nucleophiles. |
| Cs2CO3 (Cesium Carbonate) | Moderate | Acetonitrile, DMF | Often provides higher yields than K2CO3, especially with hindered systems, due to the "cesium effect" which increases nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
This protocol describes a general method for coupling an alcohol or phenol to this compound.
-
Preparation of the Nucleophile:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
-
Coupling Reaction:
-
Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the nucleophile.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. The optimal temperature and time will depend on the steric hindrance of the nucleophile.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
-
Deprotection Reaction:
-
Dissolve the purified Bromo-PEG12-ester conjugate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) (i.e., a 1:1 DCM/TFA solution).
-
If your molecule contains acid-sensitive groups (e.g., tryptophan), consider using a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue can be co-evaporated with toluene (B28343) to remove residual TFA.
-
The crude product can be purified by precipitation from a cold solvent (e.g., diethyl ether) or by preparative HPLC.
-
Visualizing Workflows and Concepts
To aid in understanding the experimental process and the challenges of steric hindrance, the following diagrams have been generated.
Caption: A typical experimental workflow for the coupling of this compound and subsequent deprotection.
Caption: A logical diagram illustrating troubleshooting strategies for low-yield reactions due to steric hindrance.
References
- 1. Bromo-PEG12-t-butyl ester_TargetMol [targetmol.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. francis-press.com [francis-press.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with Bromo-PEG12-t-butyl ester in aqueous solutions
Welcome to the technical support center for Bromo-PEG12-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during the handling and use of this reagent in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous environments.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conjugation | Degradation of the alkyl bromide moiety: The bromide is a good leaving group and can be susceptible to nucleophilic substitution by components in the buffer or by water (hydrolysis), especially at elevated temperatures.[1][2] | - Use freshly prepared solutions of the reagent. - Avoid high temperatures during your reaction; conduct the reaction at room temperature or 4°C if compatible with your system. - Ensure your reaction buffer is free of strong nucleophiles. If possible, use buffers with non-nucleophilic components. |
| Hydrolysis of the t-butyl ester: The t-butyl ester is sensitive to acidic conditions and can be cleaved, exposing a carboxylic acid.[3][4][5] This can alter the charge and solubility of your molecule and prevent subsequent reactions intended for the ester. | - Maintain a neutral or slightly basic pH (pH 7-7.5) for your aqueous solution. - Avoid acidic buffers (pH < 6). If acidic conditions are required for your experiment, be aware that deprotection of the t-butyl ester will likely occur. | |
| Unexpected formation of a carboxylic acid | Acid-catalyzed hydrolysis of the t-butyl ester: The t-butyl ester is designed to be removed under acidic conditions.[3][4] Exposure to low pH, even for a short period, can lead to its cleavage. | - Strictly maintain the pH of your solution in the neutral to slightly basic range. - Be mindful of the potential for localized pH drops in your reaction mixture. |
| PEG chain degradation: Over time, polyethylene (B3416737) glycol (PEG) chains can undergo oxidative degradation, especially when exposed to heat, light, and oxygen.[6][7] This degradation can produce acidic byproducts, leading to a decrease in the pH of the solution and subsequent hydrolysis of the t-butyl ester. | - Store stock solutions of this compound at -20°C as recommended.[8] - Prepare aqueous solutions fresh for each experiment. - Protect solutions from light and purge with an inert gas like argon or nitrogen to minimize oxidation.[6][7] | |
| Inconsistent results between experiments | Variability in reagent quality: The stability of the reagent can be affected by storage conditions and handling. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Always use high-purity water and reagents for your buffers. |
| Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can impact the stability of the molecule. | - Carefully control and monitor reaction parameters. - Perform control experiments to assess the stability of the linker under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store the solid compound at -20°C.[8] Stock solutions, typically in an anhydrous organic solvent like DMSO or DMF, should also be stored at -20°C. For aqueous solutions, it is highly recommended to prepare them fresh before use to avoid degradation.
Q2: At what pH is the t-butyl ester group stable?
The t-butyl ester group is generally stable in neutral and basic conditions.[4] It is recommended to work in a pH range of 7.0 to 7.5 to ensure the integrity of the ester group. The group is labile to acidic conditions, and significant hydrolysis can occur at a pH below 6.
Q3: Can I heat my reaction mixture containing this compound?
Heating is generally not recommended. Elevated temperatures can accelerate the degradation of the PEG chain and increase the rate of hydrolysis of the alkyl bromide.[1][6] If your protocol requires heating, it is advisable to perform a preliminary experiment to assess the stability of the linker under those conditions.
Q4: What are the primary degradation products of this compound in aqueous solution?
The two primary degradation pathways are:
-
Hydrolysis of the t-butyl ester: This results in the formation of the corresponding carboxylic acid and tert-butanol. This is accelerated under acidic conditions.
-
Substitution of the bromide: The bromide can be displaced by water (hydrolysis) to form a hydroxyl group, or by other nucleophiles present in the reaction mixture.
Q5: How can I monitor the stability of this compound in my experiment?
You can monitor the stability using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To track the appearance of degradation products over time.
-
Mass Spectrometry (MS): To identify the parent molecule and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical structure, although this may be less practical for in-process monitoring.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in Aqueous Solutions
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Stock Solution: Prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.
-
Aqueous Solution Preparation: Immediately before use, dilute the stock solution into your aqueous buffer of choice. Ensure the final pH of the solution is between 7.0 and 7.5.
-
Reaction: Add the freshly prepared aqueous solution of the linker to your reaction mixture.
-
Monitoring: If stability is a concern, take aliquots at different time points and analyze by HPLC or MS to assess the integrity of the compound.
Protocol 2: Assessment of t-Butyl Ester Stability
-
Prepare several aqueous buffer solutions with varying pH values (e.g., pH 5, 6, 7, and 8).
-
Add a known concentration of this compound to each buffer.
-
Incubate the solutions at the desired experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Quench any reaction by adding a suitable agent or by freezing.
-
Analyze the aliquots by HPLC to quantify the remaining this compound and the formation of the corresponding carboxylic acid.
-
Plot the percentage of intact ester over time for each pH to determine the stability profile.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Avoiding aggregation of protein conjugates with Bromo-PEG12-t-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromo-PEG12-t-butyl ester for protein conjugation. Our goal is to help you mitigate and prevent aggregation of your protein conjugates, ensuring the stability and efficacy of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components:
-
Bromo group (Br): This acts as a good leaving group, making it reactive towards nucleophiles, particularly the thiol groups of cysteine residues on a protein.[1][2][3][4]
-
PEG12 Spacer: A polyethylene (B3416737) glycol chain with 12 repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the linker and the resulting protein conjugate, which can help to reduce aggregation.[5][6][7]
-
t-butyl ester: This is a protecting group for a carboxylic acid. It is stable under the conditions typically used for the bromo-thiol conjugation but can be removed (deprotected) using acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for subsequent applications.[8][9][10]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during or after conjugation with this compound can be attributed to several factors:
-
Disruption of Protein Structure: Covalent modification of amino acid residues, particularly cysteines that may be involved in native disulfide bonds, can disrupt the protein's tertiary structure. This can lead to the exposure of hydrophobic regions, which can then interact between protein molecules, causing aggregation.[8]
-
Intermolecular Crosslinking: If your protein has multiple accessible cysteine residues, the bromo-PEG linker could potentially react with thiols on different protein molecules, leading to the formation of covalent crosslinks and subsequent aggregation.
-
Suboptimal Reaction Conditions: The stability of many proteins is highly dependent on the pH, ionic strength, and temperature of the buffer.[11] Performing the conjugation reaction outside of the optimal range for your specific protein can induce unfolding and aggregation. For the bromo-thiol reaction, a pH of 6.5-7.5 is generally recommended.
-
High Concentrations: High concentrations of either the protein or the this compound reagent can increase the likelihood of intermolecular interactions, leading to aggregation.[8][11]
-
Instability during Deprotection: The acidic conditions required to remove the t-butyl ester protecting group can be harsh for some proteins, potentially causing denaturation and aggregation.[8][12]
Q3: How does the PEG12 chain length influence aggregation?
A3: The polyethylene glycol (PEG) component of the linker generally helps to decrease aggregation.[5][13][14] The PEG12 chain provides a hydrophilic shield around the protein surface, which can increase the overall solubility of the conjugate and mask hydrophobic patches that might otherwise lead to protein-protein interactions.[15][] Longer PEG chains typically offer greater protection against aggregation.[17][18]
Q4: When should I remove the t-butyl ester protecting group, and what are the risks?
A4: The t-butyl ester should be removed after the conjugation of the bromo- group to the protein has been completed and the excess linker has been removed. The primary risk associated with the deprotection step is protein aggregation due to exposure to acidic conditions (e.g., TFA).[8][10] It is crucial to screen for conditions that are effective for deprotection while maintaining the stability of your specific protein conjugate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to protein conjugate aggregation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation/Turbidity Upon Adding the Linker | High concentration of the linker leading to its precipitation. | Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the protein solution. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[19] |
| Suboptimal buffer pH for protein stability. | Ensure the reaction buffer pH is within the optimal stability range for your protein, while also being suitable for the bromo-thiol reaction (pH 6.5-7.5). | |
| High protein concentration. | Reduce the protein concentration. While higher concentrations can increase reaction rates, they also increase the risk of aggregation.[20] | |
| Aggregation Observed During or After the Reaction | Over-conjugation (too many linkers per protein). | Decrease the molar excess of the this compound in the reaction. Perform a titration to find the optimal linker-to-protein ratio. |
| Suboptimal reaction temperature. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the conjugation reaction and the aggregation process.[19][21] | |
| Intermolecular disulfide bond formation. | If your protein has free cysteines not intended for conjugation, consider adding a reducing agent like TCEP or DTT to the reaction buffer to prevent the formation of non-native disulfide bonds.[11][20] | |
| Aggregation After Purification or During Storage | Inappropriate storage buffer. | Purify the conjugate into a buffer that is optimized for its long-term stability. This may involve screening different pH values and excipients. |
| Freeze-thaw instability. | Add a cryoprotectant, such as glycerol (B35011) (5-20% v/v) or sucrose, to the storage buffer to prevent aggregation during freeze-thaw cycles.[11] | |
| Aggregation during the t-butyl ester deprotection step. | Screen for the mildest acidic conditions that effectively remove the t-butyl group without causing significant protein precipitation. Consider optimizing the duration and temperature of the deprotection reaction. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a protein containing free cysteine residues. Optimization will be required for each specific protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Organic Solvent: Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein's cysteines are oxidized, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in DMSO or DMF to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and check for aggregation.
-
Protocol 2: Screening for Optimal Reaction Conditions
To minimize aggregation, it is highly recommended to perform small-scale screening experiments to identify the optimal reaction conditions for your specific protein.
Screening Parameters and Ranges:
| Parameter | Suggested Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[20] |
| Linker:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A lower ratio is less likely to cause significant changes to the protein's properties and lead to aggregation.[21] |
| pH | 6.5, 7.0, 7.5 | The optimal pH should balance protein stability with the reactivity of the thiol group.[8] |
| Temperature | 4°C, Room Temperature | Lower temperatures can slow down aggregation.[19][21] |
Stabilizing Additives for the Reaction Buffer
If aggregation persists after optimizing the primary reaction conditions, consider including stabilizing excipients in your reaction buffer.
| Additive | Typical Concentration | Mechanism of Action |
| Sugars/Polyols (e.g., Sucrose, Glycerol) | 5-10% (w/v) | Act as protein stabilizers and cryoprotectants. |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-100 mM | Can suppress non-specific protein-protein interactions and increase solubility.[21] |
| Non-ionic Detergents (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Can help to solubilize protein aggregates without causing denaturation.[11][21] |
Visualizations
References
- 1. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromo-PEG12-t-butyl ester_TargetMol [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 17. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 18. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Bromo-PEG12-t-butyl Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and reproducibility. Bromo-PEG12-t-butyl ester is a discrete polyethylene (B3416737) glycol (PEG) linker frequently used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3] Its characterization, once conjugated to a substrate (such as a protein, peptide, or small molecule), requires a multi-faceted analytical approach.
A primary challenge in analyzing PEGylated compounds is the heterogeneity of the reaction products and the fact that PEG itself lacks a strong native UV chromophore, making detection by standard HPLC-UV methods difficult.[4][5][] This guide provides an objective comparison of key analytical techniques, complete with experimental data and detailed protocols, to aid in the comprehensive characterization of this compound conjugates.
Comparison of Key Analytical Techniques
A combination of chromatographic and spectroscopic methods is typically essential for full characterization. Mass spectrometry provides definitive molecular weight information, NMR spectroscopy confirms structural integrity, chromatography assesses purity and heterogeneity, and FTIR spectroscopy verifies the presence of key functional groups.
Table 1: Comparison of Primary Analytical Methods
| Technique | Principle of Operation | Information Obtained | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. ESI and MALDI are common ionization sources. | - Exact molecular weight of the conjugate- Degree of PEGylation (number of linkers attached)- Identification of conjugation sites (via MS/MS)[7]- Confirmation of product identity | - High sensitivity and accuracy[7]- Provides definitive mass information- Can analyze complex mixtures and high molecular weight species[8] | - Ionization efficiency can vary- Polydispersity of some PEGs can complicate spectra (less of an issue for discrete PEGs)[9][10]- May require sample clean-up |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (typically ¹H) to elucidate molecular structure. | - Confirmation of covalent bond formation- Structural integrity of the PEG linker and conjugate- Purity assessment- Ratio of PEG to the conjugated molecule | - Provides detailed structural information[11][12]- Non-destructive- Can determine the efficacy of the conjugation reaction[13] | - Relatively low sensitivity compared to MS- Complex spectra for large biomolecules- Requires higher sample concentrations |
| HPLC (with ELSD/CAD) | Separates molecules based on physicochemical properties (e.g., hydrophobicity or size). Detectors like ELSD or CAD are used for non-UV absorbing compounds.[4][5] | - Purity of the conjugate- Quantification of unreacted starting materials- Separation of species with different degrees of PEGylation- Molecular size distribution (SEC-HPLC)[14] | - High resolution and reproducibility[]- ELSD/CAD allows for gradient elution and detection of non-UV active compounds[4]- Established method for quality control[15] | - ELSD/CAD response can be non-linear and requires careful calibration- Does not provide structural information directly- Method development can be time-consuming |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | - Presence of the PEG backbone (strong C-O-C stretch)[16][17]- Confirmation of ester carbonyl group- Disappearance of starting material functional groups | - Fast and simple to operate- "Reagent-free" method for determining PEGylation degree[18]- Good for verifying the presence of key chemical bonds | - Low sensitivity for minor components- Provides general functional group data, not detailed structure- Overlapping peaks can complicate interpretation in complex molecules |
Quantitative Data Presentation
Effective quality control relies on the ability to compare different batches of a synthesized conjugate. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. When coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), it provides accurate purity profiles for compounds lacking a UV chromophore.
Table 2: Hypothetical Purity Analysis of Two Batches of a PEGylated Peptide by RP-HPLC-ELSD
| Peak Identity | Expected Retention Time (min) | Batch A (Area %) | Batch B (Area %) |
| Unreacted Peptide | 8.5 | 1.8 | 3.5 |
| Unreacted this compound | 15.2 | 2.5 | 4.1 |
| Monoconjugated Product | 12.7 | 94.6 | 90.2 |
| Diconjugated Product | 11.9 | 1.1 | 2.2 |
| Total Purity | - | 94.6% | 90.2% |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are crucial for consistent analytical results. Below are representative methods for the characterization of a this compound conjugate.
Purity Analysis by RP-HPLC with ELSD
This method is designed to separate the desired conjugate from unreacted starting materials and other impurities based on differences in hydrophobicity.
-
Instrumentation: Agilent 1260 Infinity LC or equivalent, coupled with an Agilent 6520 Q-TOF or similar mass spectrometer and an ELSD.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)[4]
-
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50:50 Water/Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm that the covalent conjugation was successful and that the overall structure is correct.
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful for resolving hydroxyl protons if the t-butyl ester has been deprotected.[19]
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum at 25 °C. Key signals to observe include:
-
PEG Backbone: A large, complex multiplet around 3.6 ppm.
-
t-Butyl Ester: A sharp singlet at approximately 1.45 ppm.
-
Terminal CH₂ Groups: Signals adjacent to the bromine atom (in the starting material) and the newly formed bond (in the product) will show characteristic shifts.
-
Signals from Conjugated Molecule: The appearance of signals corresponding to the attached protein, peptide, or small molecule.
-
-
Analysis: The integration of these peaks can be used to confirm the ratio of the PEG linker to the conjugated molecule.[11][13]
Molecular Weight Verification by LC/MS
This protocol confirms the identity of the conjugate by measuring its exact molecular weight.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8][10]
-
LC Method: A rapid LC gradient similar to the one described for purity analysis can be used to desalt the sample before it enters the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis:
-
Acquire the full scan mass spectrum over a relevant m/z range.
-
For protein conjugates, a series of multiply charged ions will be observed. This data must be deconvoluted to determine the zero-charge mass of the intact conjugate.[9]
-
The resulting mass should be compared to the theoretical mass calculated for the conjugate. The difference between the mass of the unconjugated starting material and the final product should correspond to the mass of the this compound linker minus the leaving group.
-
Visualized Workflows and Logic
Visual diagrams help clarify complex analytical processes and decision-making. The following diagrams were created using Graphviz (DOT language) and adhere to the specified design constraints.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Bromo-PEG12-t-butyl ester_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. enovatia.com [enovatia.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Protein Modification: Bromo-PEG12-t-butyl ester vs. Amine and Thiol-Reactive Alternatives for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The choice of linker can significantly impact the outcome of an experiment, from determining reaction efficiency and site-specificity to influencing the interpretability of mass spectrometry data. This guide provides an objective comparison of Bromo-PEG12-t-butyl ester with other commonly used PEGylation reagents, offering insights into their performance for protein modification and subsequent mass spectrometry analysis.
This comparison focuses on three classes of commonly used PEGylation reagents: bromo-PEG esters, maleimide-PEGs, and NHS-ester-PEGs. Each possesses distinct reactivity profiles that dictate their suitability for different applications and analytical workflows.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation reagent is a critical decision that influences the specificity of protein modification and the ease of downstream analysis. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Maleimide-PEG | NHS-ester-PEG |
| Target Residue(s) | Cysteine (Thiol group) | Cysteine (Thiol group) | Lysine (B10760008) (ε-amino group), N-terminal α-amino group |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Michael Addition | Acylation |
| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Stability | Stable Thioether Bond | Thioether Bond (potential for retro-Michael reaction) | Stable Amide Bond |
| Specificity | High for thiols, but potential for off-target reactions with other nucleophiles at higher pH. | Highly specific for thiols within the optimal pH range. | Highly specific for primary amines. |
| Common Applications | PROTAC synthesis, Site-specific protein modification | Antibody-drug conjugates (ADCs), Protein labeling, Hydrogel formation | General protein PEGylation for improving pharmacokinetics |
In-Depth Analysis of Reagent Performance
This compound: A Tool for Thiol-Specific Modification
This compound is a heterobifunctional linker containing a bromide group and a t-butyl protected carboxyl group. The bromide serves as a good leaving group, making the molecule reactive towards nucleophiles, most notably the thiol group of cysteine residues. This specificity allows for targeted modification of proteins at cysteine sites, which are often less abundant than amine-containing residues, enabling more controlled conjugation.
The primary application of bromo-PEG linkers is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, the bromo-PEG moiety serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. While highly valuable in targeted protein degradation, its broader use in general protein PEGylation for therapeutic applications is less documented compared to other reagents.
From a mass spectrometry perspective, the alkylation of cysteine with a bromo-PEG reagent results in a stable thioether bond. This stability is advantageous as it prevents deconjugation during sample preparation and analysis. However, like other alkylating agents, there is a potential for side reactions with other nucleophilic amino acid residues, such as methionine, histidine, and lysine, particularly at higher pH values. Such off-target modifications can complicate mass spectra and data interpretation.
Maleimide-PEG: The Workhorse for Thiol Conjugation
Maleimide-PEG reagents are widely used for their high specificity towards thiol groups under mild conditions (pH 6.5-7.5). The reaction proceeds via a Michael addition to form a stable thioether bond. This high degree of specificity makes maleimide-PEGs a popular choice for site-specific protein modification, particularly in the development of antibody-drug conjugates (ADCs).
While the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to deconjugation or exchange with other thiol-containing molecules in the sample, which can be a consideration for in vivo applications and may impact the interpretation of mass spectrometry data if not properly controlled.
NHS-ester-PEG: The Standard for Amine Modification
N-hydroxysuccinimide (NHS)-ester-PEG reagents are the most common choice for modifying primary amines, such as the side chain of lysine residues and the N-terminus of a protein. The reaction results in a highly stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS-ester-PEGylation often results in a heterogeneous mixture of products with varying degrees of PEGylation at different sites.
This heterogeneity can present a significant challenge for mass spectrometry analysis, leading to complex and difficult-to-interpret spectra. However, for applications where the primary goal is to increase the overall hydrodynamic size and solubility of a protein, this method is highly effective.
Experimental Protocols
General Protocol for Protein Modification with Thiol-Reactive PEG Reagents (Bromo-PEG and Maleimide-PEG)
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be targeted, they must first be reduced. A common reducing agent is dithiothreitol (B142953) (DTT) used at a 10-fold molar excess over the protein and incubated for 1 hour at 37°C. Remove the excess reducing agent using a desalting column. The optimal reaction buffer for maleimide-PEG is typically at pH 6.5-7.5, while for bromo-PEG, a slightly higher pH of 7.5-8.5 may be used, though care must be taken to minimize off-target reactions.
-
PEGylation Reaction: Add the thiol-reactive PEG reagent (this compound or Maleimide-PEG) to the protein solution at a desired molar excess (e.g., 5 to 20-fold). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, in excess to react with any unreacted PEG reagent.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
General Protocol for Protein Modification with Amine-Reactive PEG Reagents (NHS-ester-PEG)
-
Protein Preparation: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.0-8.5.
-
PEGylation Reaction: Add the NHS-ester-PEG reagent to the protein solution at a desired molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess PEG reagent and byproducts using SEC or dialysis.
Mass Spectrometry Analysis of PEGylated Proteins
-
Sample Preparation: The purified PEGylated protein may be analyzed intact or after enzymatic digestion (e.g., with trypsin) for peptide mapping. For intact mass analysis, the sample is typically desalted using a C4 ZipTip. For peptide mapping, the protein is denatured, reduced (if not already done), alkylated (to cap any remaining free cysteines), and then digested.
-
LC-MS/MS Analysis: The prepared sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Reversed-phase chromatography is commonly used to separate the modified proteins or peptides.
-
Data Analysis: The acquired mass spectra are analyzed to determine the mass of the modified protein or peptides, which confirms the addition of the PEG moiety. For peptide mapping experiments, tandem mass spectrometry (MS/MS) is used to identify the specific sites of modification. Deconvolution software is often necessary to interpret the complex spectra of heterogeneously PEGylated proteins.
Visualizing the Workflow and Concepts
Conclusion
The choice of a PEGylation reagent for protein modification has significant implications for the success of subsequent mass spectrometry analysis. This compound offers a valuable tool for the thiol-specific modification of proteins, particularly in the context of PROTAC development. Its performance in terms of reaction efficiency and off-target effects should be carefully evaluated for each specific application. For general site-specific thiol modification, maleimide-PEGs remain a robust and widely used option, while NHS-ester-PEGs are the standard for amine-based PEGylation, albeit with the challenge of product heterogeneity. A thorough understanding of the chemical properties of each reagent class, combined with optimized reaction and analysis protocols, is essential for achieving reliable and interpretable results in the mass spectrometry analysis of modified proteins.
A Comparative Guide to HPLC Methods for Purity Assessment of Bromo-PEG12-t-butyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of polyethylene (B3416737) glycol (PEG) conjugates is a critical quality attribute in drug development and various research applications. Bromo-PEG12-t-butyl ester is a discrete PEG linker often used in the synthesis of more complex molecules, and ensuring its purity is paramount for the successful outcome of subsequent reactions. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound conjugates, with a focus on experimental data and detailed protocols.
Introduction to HPLC for PEG Conjugate Analysis
Standard UV detection in HPLC is often unsuitable for PEG compounds as they lack a significant chromophore.[1][2][3] Therefore, universal detectors that do not rely on the optical properties of the analyte are preferred. The two most common and effective detection methods for this purpose are Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD).[1][4][5] Both detectors are compatible with gradient elution, which is essential for resolving complex mixtures and achieving good separation of PEG oligomers and related impurities.[1][2][6]
This guide will focus on Reversed-Phase HPLC (RP-HPLC) coupled with ELSD and CAD, as this combination offers the most robust and versatile platform for the purity analysis of this compound conjugates.
Comparison of Key HPLC Methods
The selection of an appropriate HPLC method depends on several factors, including the nature of the sample, the expected impurities, and the desired level of sensitivity and resolution. Below is a comparison of two primary HPLC approaches for the analysis of this compound conjugates.
| Parameter | Method 1: Reversed-Phase HPLC with ELSD | Method 2: Reversed-Phase HPLC with CAD |
| Principle | Analyte is nebulized and the solvent evaporated. The resulting particles scatter a light beam, and the scattered light is detected. | Analyte is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected by an electrometer. |
| Sensitivity | Good, generally in the low nanogram range on-column. | Excellent, often providing higher sensitivity than ELSD, down to the low-nanogram level.[4] |
| Response Uniformity | Can be non-linear and dependent on analyte properties. | Provides a more uniform response, which is beneficial for quantifying impurities without a dedicated standard.[4] |
| Gradient Compatibility | Fully compatible with gradient elution.[1] | Fully compatible with gradient elution. |
| Typical Mobile Phases | Acetonitrile/Water or Methanol/Water gradients. | Acetonitrile/Water or Methanol/Water gradients. |
| Potential Interferences | Non-volatile buffer salts can interfere. | Non-volatile buffer salts can interfere. |
| Key Advantages | Robust and widely available instrumentation. | High sensitivity and uniform response across a wide range of non-volatile analytes.[4] |
Experimental Protocols
Below are detailed experimental protocols for the two recommended HPLC methods.
Method 1: RP-HPLC-ELSD
Objective: To separate and detect this compound and its potential impurities using Reversed-Phase HPLC with an Evaporative Light Scattering Detector.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample: this compound conjugate dissolved in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Method 2: RP-HPLC-CAD
Objective: To achieve high-sensitivity detection and quantification of this compound and its impurities using Reversed-Phase HPLC with a Charged Aerosol Detector.
Instrumentation:
-
UHPLC/HPLC system with a gradient pump and autosampler
-
Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC)
Reagents:
-
Acetonitrile (HPLC or UHPLC grade)
-
Water (HPLC or UHPLC grade)
-
Methanol (HPLC or UHPLC grade)
-
Sample: this compound conjugate dissolved in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of approximately 0.1-1 mg/mL.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 80% B
-
8-9 min: 80% B
-
9-9.1 min: 80% to 20% B
-
9.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Data Collection Rate: 10 Hz
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the analytical workflow and a logic tree for method selection.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Bromo-PEG12-t-butyl ester in PROTAC Efficacy: A Comparative Guide to PEG Linker Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often extensively optimized, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a detailed comparison of Bromo-PEG12-t-butyl ester, as a representative long-chain PEG linker, with other PEG and alternative linkers, supported by experimental data to inform rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but an active contributor to its overall efficacy, selectivity, and pharmacokinetic properties.[1] The length, flexibility, and chemical composition of the linker are critical parameters that influence several key aspects of PROTAC function:
-
Ternary Complex Formation: The linker must possess an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] A linker that is too short may cause steric hindrance, while an excessively long one might lead to unproductive binding or a "hook effect," where binary complexes are favored over the ternary complex.
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
-
Physicochemical Properties: PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[3] The hydrophilic nature of the PEG chain can improve the drug-like properties of the PROTAC.
This compound: A Versatile PEG Linker
This compound is a bifunctional linker that embodies the key features of a long-chain PEG linker.[2] Its structure consists of a twelve-unit polyethylene glycol chain, providing significant length and flexibility. One terminus features a bromo group, a good leaving group for nucleophilic substitution, allowing for facile conjugation to one of the PROTAC's ligands.[2] The other end is a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions to enable coupling with the other ligand.[2] This modular nature simplifies the synthesis of PROTAC libraries with varying linker lengths.
Comparative Efficacy of PEG Linkers and Other Linker Types
The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. However, general trends can be observed from comparative studies.
Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker is a critical determinant of PROTAC potency. For instance, in the case of estrogen receptor-α (ERα)-targeting PROTACs, a linker with a 16-atom chain length was found to be significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. This highlights the importance of the linker in achieving a productive ternary complex geometry for efficient degradation.
| Target Protein | Linker Type/Length | DC50 | Dmax (%) | Cell Line | Reference |
| ERα | 12-atom PEG linker | >1000 nM | ~20% | MCF7 | [1] |
| 16-atom PEG linker | ~10 nM | >95% | MCF7 | [1] | |
| TBK1 | 9-atom PEG linker | Inactive | <10% | MM.1S | [1] |
| 13-atom PEG linker | ~100 nM | ~80% | MM.1S | [1] | |
| CDK9 | 8-atom PEG linker | ~50 nM | ~90% | MOLM-13 | [1] |
| 12-atom PEG linker | ~25 nM | >95% | MOLM-13 | [1] |
This table summarizes representative data from comparative studies of PROTACs with varying PEG linker lengths. The specific chemical structures of the linkers in the cited studies may differ, but the general trend of length-dependent efficacy is illustrated.
Comparison with Other Linker Types
While flexible PEG linkers are widely used, other linker chemistries offer distinct advantages and disadvantages.
| Linker Type | Advantages | Disadvantages |
| Alkyl Chains | - Synthetically straightforward- High conformational flexibility | - Generally hydrophobic, can decrease solubility- May have lower metabolic stability |
| PEG Linkers | - Enhance hydrophilicity and solubility- Improve cell permeability- Biocompatible and synthetically tunable | - Can sometimes decrease cell permeability if too long- May have reduced metabolic stability compared to rigid linkers |
| Rigid Linkers (e.g., piperazine, piperidine, aromatic rings) | - Introduce conformational constraints, which can pre-organize the PROTAC for optimal binding- Can enhance potency and selectivity- Often have improved metabolic stability | - Can be more synthetically challenging- May not be suitable for all target-E3 ligase pairs due to lack of flexibility |
| Clickable Linkers (e.g., containing alkynes or azides) | - Allow for highly efficient and modular PROTAC synthesis via click chemistry- Offer high yields and functional group tolerance | - The resulting triazole ring can influence the overall properties of the PROTAC |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation and comparison of PROTAC efficacy.
Protocol 1: General Procedure for PROTAC Synthesis with a PEG Linker
This protocol describes a general approach for synthesizing an amide-linked PROTAC using a bifunctional PEG linker.
Step 1: Amide Coupling of Ligand A with an Amine-PEG-Ester Linker
-
Dissolve Ligand A containing a carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-PEG-t-butyl ester linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove impurities.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection of the t-butyl Ester
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.
Step 3: Amide Coupling with Ligand B
-
Follow the procedure outlined in Step 1, using the deprotected product from Step 2 and Ligand B containing an amine as the coupling partners to yield the final PROTAC.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Determination of DC50 and Dmax by Western Blot
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO-treated cells).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
3. Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its length, composition, and flexibility profoundly influencing degradation efficiency. This compound represents a versatile, long-chain PEG linker that offers advantages in terms of solubility and synthetic tractability. Comparative data clearly demonstrates that there is an optimal PEG linker length for each target-E3 ligase pair, and systematic evaluation is essential for developing potent protein degraders. While flexible PEG linkers are a mainstay in PROTAC design, the exploration of alternative linker types, such as rigid and clickable linkers, continues to be a promising avenue for enhancing the potency, selectivity, and drug-like properties of the next generation of targeted protein degradation therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Head-to-Head Battle of Bioconjugation: Bromo-PEG12-t-butyl ester vs. NHS-ester Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficacy, stability, and overall performance of the final product. This guide provides a comprehensive comparison of two popular linker chemistries: the thiol-reactive Bromo-PEG12-t-butyl ester and the amine-reactive N-hydroxysuccinimide (NHS)-ester linkers.
This comparison delves into their respective reaction mechanisms, performance metrics, and provides detailed experimental protocols to assist in selecting the optimal strategy for specific bioconjugation needs.
At a Glance: Key Differences in Performance
| Feature | This compound | NHS-ester Linkers |
| Target Functional Group | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine (B10760008), N-terminus) |
| Resulting Linkage | Thioether Bond | Amide Bond |
| Reaction pH | Typically 6.5 - 7.5 | Typically 7.2 - 8.5[1] |
| Bond Stability | Generally highly stable | Highly stable under physiological conditions[] |
| Specificity | High, due to lower abundance of free thiols | Lower, due to higher abundance of lysines |
| Primary Side Reaction | Potential for side reactions with other nucleophiles at higher pH | Hydrolysis, especially at higher pH[1][3] |
Delving into the Chemistry: Reaction Mechanisms and Specificity
The fundamental difference between these two linkers lies in their target reactivity, which dictates their specificity and the nature of the resulting covalent bond.
This compound belongs to the class of haloacetyl-containing linkers. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue. This results in the formation of a highly stable thioether bond. Due to the relatively low abundance and high nucleophilicity of free cysteine residues in proteins, this method offers a high degree of site-specificity in conjugation.
NHS-ester linkers are one of the most widely used reagents for modifying primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The NHS ester is a highly reactive group that readily undergoes aminolysis to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] While the reaction is efficient, the high abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions.
Visualizing the Conjugation Process
Caption: Comparative workflows for bioconjugation.
Performance Under the Microscope: A Quantitative Comparison
| Parameter | Bromo-PEG Chemistry (Thiol-Reactive) | NHS-ester Chemistry (Amine-Reactive) |
| Reaction Kinetics | Generally slower than NHS-ester reactions. Reaction times can range from hours to overnight. | Very fast, often complete within 30-60 minutes at room temperature.[4] |
| Conjugation Efficiency | Can achieve high yields, but may be dependent on the accessibility of the thiol group and prevention of disulfide bond formation. | High yields are common, but can be reduced by the competing hydrolysis of the NHS ester. |
| Stability of Resulting Linkage | The thioether bond is highly stable and not susceptible to cleavage under normal physiological conditions. | The amide bond is exceptionally stable and resistant to hydrolysis and enzymatic cleavage.[] |
| Potential for Side Reactions | At higher pH, reactivity with other nucleophilic amino acid side chains (e.g., histidine, lysine) can occur, though it is generally much slower than the reaction with thiols. | The primary competing reaction is the hydrolysis of the NHS ester, which increases significantly with pH.[1][3] This leads to a non-reactive carboxylic acid and reduces conjugation efficiency. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
-
Quenching Solution: L-cysteine or 2-mercaptoethanol
-
Deprotection Solution: Trifluoroacetic acid (TFA)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide may have formed disulfide bonds, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and then remove the TCEP using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification of Protected Conjugate: Purify the t-butyl protected conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted peptide and linker.
-
Deprotection: Lyophilize the purified conjugate. To remove the t-butyl protecting group, dissolve the conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) and stir for 1-2 hours at room temperature.
-
Final Purification: Remove the TFA under a stream of nitrogen and precipitate the deprotected conjugate with cold diethyl ether. Purify the final product by HPLC.
Protocol 2: Conjugation of an NHS-ester Linker to a Protein
Materials:
-
Protein with accessible lysine residues
-
NHS-ester PEG linker
-
Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.5.[1]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free conjugation buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.[4]
-
Purification: Remove excess, non-reacted linker and byproducts using a desalting column or dialysis.
Signaling Pathways and Experimental Workflows in Diagrams
Caption: Generalized signaling pathway of an ADC.
Conclusion: Making the Right Choice for Your Application
The selection between this compound and NHS-ester linkers is contingent on the specific goals of the bioconjugation.
This compound is the preferred choice when:
-
Site-specific conjugation is critical.
-
The target biomolecule has an accessible and reactive cysteine residue.
-
A highly stable thioether linkage is desired.
NHS-ester linkers are advantageous when:
-
Rapid and efficient conjugation to primary amines is the priority.
-
A heterogeneous population of conjugated products is acceptable.
-
The high stability of an amide bond is required.
Ultimately, a thorough understanding of the reactivity and stability of each linker system, coupled with careful optimization of the reaction conditions, will lead to the successful synthesis of well-defined and functional bioconjugates.
References
A Comparative Guide to the Structural Analysis of Bromo-PEG12-t-butyl Ester-Linked Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The choice of linker chemistry is critical in defining the stability, homogeneity, and overall performance of the resulting conjugate. This guide provides an objective comparison of Bromo-PEG12-t-butyl ester with other common PEGylation reagents, supported by a summary of analytical techniques for their structural characterization and detailed experimental protocols.
Linker Chemistry: A Comparative Overview
The selection of a PEG linker dictates the conjugation strategy and influences the stability of the final product. Here, we compare this compound with two other widely used alternatives: Maleimide-PEG and NHS-ester-PEG linkers.
Table 1: Comparison of Common PEG Linker Chemistries
| Feature | Bromo-PEG-t-butyl ester | Maleimide-PEG | NHS-ester-PEG |
| Reactive Group | Bromo (Alkyl Halide) | Maleimide | N-Hydroxysuccinimide Ester |
| Target Functional Group | Thiol (e.g., Cysteine) | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine (B10760008), N-terminus) |
| Bond Formed | Thioether | Thioether (via Michael Addition) | Amide |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Key Advantages | Forms a stable thioether bond. | Highly specific for thiols at neutral pH, fast reaction kinetics.[1] | Reacts efficiently with readily available primary amines. |
| Key Disadvantages | Slower reaction kinetics compared to maleimides. Requires subsequent deprotection of the t-butyl ester. | The resulting thioether bond can be unstable and undergo retro-Michael reaction, leading to deconjugation.[2] | Can react with multiple lysine residues, leading to a heterogeneous mixture of conjugates. The NHS ester is susceptible to hydrolysis.[3] |
Structural Analysis Techniques
A comprehensive structural analysis is imperative to ensure the quality, consistency, and efficacy of PEGylated conjugates. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Table 2: Key Analytical Techniques for Structural Characterization
| Technique | Information Obtained |
| Mass Spectrometry (MS) | |
| Electrospray Ionization (ESI-MS) | Provides accurate molecular weight determination of the intact conjugate and can be used to determine the degree of PEGylation (number of PEG chains per molecule). |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) | Also used for molecular weight determination, particularly for larger molecules and heterogeneous mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates different PEGylated species and allows for their individual mass analysis, providing information on purity and heterogeneity. A streamlined workflow can be used for the characterization of antibody-drug conjugates (ADCs).[4] |
| Tandem Mass Spectrometry (MS/MS) | Used for peptide mapping to identify the specific site(s) of PEGylation on a protein. Electron activated dissociation (EAD) can provide comprehensive characterization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Can be used to confirm the presence of the PEG moiety and to quantify the amount of conjugated PEG.[6] |
| ¹³C NMR | Provides detailed structural information about the PEG linker and the surrounding chemical environment.[7] |
| 2D NMR (e.g., HSQC, HMBC) | Can be used to elucidate the precise connectivity between the PEG linker and the biomolecule. |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and analysis of PEGylated conjugates.
Protocol 1: Conjugation of a Thiol-Containing Protein with this compound
Materials:
-
Thiol-containing protein (e.g., a cysteine-engineered antibody fragment) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0.
-
Quenching solution: 1 M N-acetyl-L-cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column or spin filtration.
-
Prepare this compound Solution: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding N-acetyl-L-cysteine to a final concentration of 10 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate from unreacted PEG linker and protein using SEC or IEX. The choice of purification method will depend on the properties of the protein and the conjugate.
Protocol 2: Deprotection of the t-butyl Ester Group
Materials:
-
Purified Bromo-PEG12-ester-linked conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Triisopropylsilane (TIS) (as a scavenger).
-
Cold diethyl ether.
Procedure:
-
Dissolution: Dissolve the lyophilized conjugate in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Deprotection: Add the cleavage cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.
Protocol 3: LC-MS Analysis of the PEGylated Conjugate
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatography Conditions:
-
Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
Protocol 4: NMR Analysis of the PEGylated Conjugate
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
-
Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mg/mL.
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. The characteristic signals of the PEG ethylene (B1197577) glycol units will appear around 3.6 ppm.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum. The PEG backbone carbons will resonate around 70 ppm.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of the conjugate is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
References
- 1. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
A Comparative Guide to Validating the Conjugation Site of Bromo-PEG12-t-butyl Ester on a Target Protein
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring efficacy, safety, and batch-to-batch consistency. When modifying a protein with a linker like Bromo-PEG12-t-butyl ester, identifying the exact amino acid residue(s) of attachment is a crucial validation step. This guide provides an objective comparison of key methodologies for validating conjugation sites, complete with experimental protocols and data presentation formats.
This compound is a PEGylation reagent that contains a bromide group, a good leaving group for nucleophilic substitution reactions, and a t-butyl protected carboxyl group.[1][2] The bromide can react with nucleophilic side chains on proteins, such as the thiol group of cysteine or the amine group of lysine.[3] Validating the site of this reaction is essential for understanding the homogeneity of the resulting bioconjugate and its potential impact on protein structure and function.
Comparison of Key Validation Methodologies
The selection of a validation method depends on factors such as the required level of detail, available instrumentation, and whether the goal is a comprehensive analysis or the confirmation of a hypothesized site. The three primary methods are Mass Spectrometry-based peptide mapping, Edman degradation, and Site-Directed Mutagenesis.
| Feature | Mass Spectrometry (Peptide Mapping) | Edman Degradation | Site-Directed Mutagenesis |
| Principle | Enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis to identify peptides with a mass shift corresponding to the PEG linker.[4][5] | Sequential chemical cleavage of amino acids from the N-terminus of a protein or peptide.[6][7] | Indirect validation by mutating a suspected amino acid and observing the impact on conjugation efficiency.[8][9] |
| Information | Provides comprehensive, site-specific identification of all conjugation sites across the entire protein.[10][11] | Identifies the N-terminal amino acid sequence; can only confirm conjugation at the N-terminus or on an N-terminal peptide.[12] | Confirms the involvement of a specific, hypothesized residue in the conjugation reaction.[13] |
| Sensitivity | High (picomole to femtomole range). | Moderate (requires at least 25 picomoles of purified protein).[12] | N/A (Measures conjugation efficiency, not direct detection). |
| Throughput | High; suitable for analyzing complex mixtures. | Low; analyzes one sample at a time, step-by-step.[14] | Low to Medium; requires generating and purifying mutant proteins. |
| Pros | - Gold standard for site identification. - Provides comprehensive, unambiguous results. - High sensitivity and accuracy.[15] | - Well-established, straightforward method.[7] - Can definitively identify N-terminal modification. | - Provides strong functional evidence for a specific site's reactivity. - Complements other analytical techniques. |
| Cons | - Requires specialized instrumentation (LC-MS/MS). - Data analysis can be complex. - Hydrophobic drug-linkers can complicate analysis.[10] | - Limited to N-terminal sequencing (up to ~40 residues).[6][12] - Ineffective for internal conjugation sites. - Blocked N-termini prevent analysis.[12] | - Indirect method; does not identify unknown sites. - Labor-intensive and time-consuming. - Assumes the mutation does not alter overall protein conformation. |
Experimental Workflows and Logical Diagrams
Visualizing the experimental process is key to understanding how these validation techniques are implemented.
Caption: Mass Spectrometry workflow for conjugation site validation.
Caption: Logic diagram for Site-Directed Mutagenesis validation.
Quantitative Data from Site-Directed Mutagenesis
This approach provides quantifiable evidence for a specific residue's involvement. The results can be summarized as follows:
| Protein Version | Suspected Site | Conjugation Efficiency (%) | Conclusion |
| Wild-Type | Cys-55 | 85% ± 4% | High level of conjugation observed. |
| C55A Mutant | Ala-55 (mutated) | 12% ± 3% | Drastic reduction confirms Cys-55 is the primary conjugation site. |
| Wild-Type | Lys-102 | 85% ± 4% | High level of conjugation observed. |
| K102A Mutant | Ala-102 (mutated) | 81% ± 5% | No significant change; Lys-102 is not a primary conjugation site. |
Detailed Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion for Mass Spectrometry
This protocol outlines the sample preparation for identifying conjugation sites using a bottom-up proteomics approach.[4]
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 15-20 µg of the conjugated protein in a solution of 8 M urea (B33335) and 50 mM Tris-HCl, pH 8.
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[4]
-
Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate in the dark for 45-60 minutes to alkylate the free thiols.
-
-
Digestion:
-
Sample Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: Site-Directed Mutagenesis
This protocol describes the steps to create a mutant protein to indirectly validate a conjugation site.[17]
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to substitute the target amino acid codon (e.g., TGC for Cysteine to GCC for Alanine). The mutation should be centrally located in the primer.
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as the template and the mutagenic primers.
-
Use a protocol like QuikChange, which involves linear amplification of the entire plasmid.[17]
-
-
Template Removal:
-
Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA, such as DpnI. This will selectively destroy the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells for amplification.
-
-
Verification:
-
Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Once confirmed, express the mutant protein using the same system as the wild-type protein.
-
Purify the mutant protein to homogeneity. The purified protein is now ready for comparative conjugation experiments.
-
Alternative Conjugation Chemistries
While Bromo-PEG reagents are effective, several other chemistries can be used for PEGylation, each with its own target specificity. Understanding these alternatives provides a broader context for bioconjugation strategies.
Caption: Common protein functional groups and their reactive partners.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 5. longlight.com [longlight.com]
- 6. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 9. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 12. N-terminal Edman sequencing [proteome-factory.com]
- 13. Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 16. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
A Comparative Guide to Bromo-PEG12-t-butyl Ester and Alkyl Chain Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is a critical determinant in the design of potent and effective targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker bridges the targeting moiety and the payload or E3 ligase ligand, profoundly influencing the overall properties and performance of the conjugate. This guide provides a comprehensive comparative analysis of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, Bromo-PEG12-t-butyl ester, and traditional hydrophobic alkyl chain linkers, supported by experimental data and detailed protocols.
Executive Summary
This compound is a heterobifunctional linker featuring a 12-unit PEG chain that imparts hydrophilicity, a terminal bromide for facile nucleophilic substitution, and a t-butyl ester protected carboxyl group for subsequent modifications.[1][2][3][4][5] In contrast, alkyl chain linkers are simple hydrocarbon chains of varying lengths, offering structural simplicity and flexibility.[2][6]
The choice between a PEG-based linker and an alkyl chain linker significantly impacts key biopharmaceutical properties, including solubility, cell permeability, metabolic stability, and ultimately, the therapeutic efficacy of the conjugate.[6][7] Generally, PEG linkers are favored for their ability to improve aqueous solubility and pharmacokinetic profiles, while alkyl linkers are synthetically straightforward but can increase lipophilicity, potentially leading to off-target toxicity and reduced bioavailability.[2][6]
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance metrics of this compound and representative alkyl chain linkers.
Table 1: Physicochemical Properties
| Property | This compound | Typical Alkyl Chain Linker (e.g., C8) |
| Structure | Br-(CH2CH2O)12-CH2CH2-COO-tBu | Br-(CH2)8-COOH |
| Molecular Weight | ~737 g/mol [3] | ~237 g/mol |
| Solubility | High aqueous solubility[1][2] | Low aqueous solubility, high lipophilicity[6] |
| Flexibility | High[6] | High[6] |
| Key Functional Groups | Bromide, t-butyl ester | Bromide, Carboxylic acid |
Table 2: Performance in PROTACs (Illustrative Data)
| Parameter | PROTAC with PEG Linker | PROTAC with Alkyl Linker | Reference |
| Degradation Efficacy (DC50) | Lower (more potent) | Higher (less potent) | [8] |
| Maximum Degradation (Dmax) | Higher | Lower | [8] |
| Cell Permeability (PAMPA) | Can be lower due to higher polarity | Can be higher, but may lead to non-specific binding | [9][10] |
| Ternary Complex Formation | Can be enhanced due to flexibility and solubility | May be hindered by poor solubility | [11][12][13][14][15] |
| Aqueous Solubility | Improved | Reduced | [6] |
| Metabolic Stability | May be susceptible to metabolism | Generally more stable | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of conjugates employing these linkers are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of bromo-functionalized PEG esters.
Materials:
-
HO-(PEG)12-t-butyl ester
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve HO-(PEG)12-t-butyl ester (1 equivalent) and PPh3 (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of CBr4 (1.5 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.
Protocol 2: Synthesis of a PROTAC using an Amide Linkage
This protocol outlines the coupling of a target protein-binding ligand (Warhead-COOH) to an E3 ligase ligand (E3 Ligand-NH2) using either this compound (after conversion to an amine) or an amino-alkyl linker.
Step 2a: Synthesis of Amino-PEG12-t-butyl ester
-
React this compound with sodium azide (B81097) to form the corresponding azide.
-
Reduce the azide to the primary amine using a suitable reducing agent (e.g., PPh3/H2O or H2/Pd-C).
Step 2b: PROTAC Assembly
-
Amide Coupling: Dissolve Warhead-COOH (1 eq.), HATU (1.2 eq.), and DIPEA (2 eq.) in anhydrous DMF. Stir for 15 minutes. Add Amino-PEG12-t-butyl ester or an amino-alkyl linker (1.1 eq.) and stir at room temperature overnight. Purify the intermediate by HPLC.
-
Deprotection (for PEG linker): Treat the purified intermediate with trifluoroacetic acid (TFA) in DCM to remove the t-butyl protecting group.
-
Final Amide Coupling: Couple the deprotected intermediate with the E3 Ligand-NH2 using the same amide coupling conditions as in step 1. Purify the final PROTAC by preparative HPLC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[16][17]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[8]
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[11][12][13][14][15]
Materials:
-
Cells co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC stock solution
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
Procedure:
-
Cell Preparation: Seed the co-transfected cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of the PROTAC to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and allow it to label the HaloTag® fusion protein. Then, add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[1][9][10][18][19]
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate containing PBS.
-
Incubation: Incubate the plate for a defined period (e.g., 5 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe).
Mandatory Visualization
The following diagrams illustrate key concepts related to the application of these linkers in drug development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Ternary Complex Formation [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. PAMPA | Evotec [evotec.com]
Safety Operating Guide
Navigating the Safe Handling of Bromo-PEG12-t-butyl Ester: A Comprehensive Guide
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Bromo-PEG12-t-butyl ester, categorized by the level of protection required for different laboratory operations.
| Protection Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Risk of Splash | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Large Quantities or Poor Ventilation | Face shield over chemical safety goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Respirator with an organic vapor cartridge |
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical. The following table outlines the immediate actions to be taken in various emergency scenarios.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the area. Prevent further leakage or spillage if safe to do so. Notify your institution's environmental health and safety (EHS) department immediately. |
Operational Plan for Handling this compound
A structured approach to handling this compound from receipt to disposal minimizes risks and ensures the reagent's stability.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] The recommended storage temperature is -20°C.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
Preparation and Use
-
Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Personal Protective Equipment: At a minimum, wear a laboratory coat, safety glasses with side shields, and nitrile or neoprene gloves.[5][6]
-
Dispensing: Use only clean, dry, and compatible equipment (e.g., glass or stainless steel) for transferring the chemical.
-
Solution Preparation: this compound is soluble in solvents such as DMSO, DCM, and DMF.[3] When preparing solutions, add the solid slowly to the solvent.
-
Reaction Setup: Ensure all reaction vessels are properly secured and vented if necessary.
Waste Disposal
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, should be collected in a designated, labeled hazardous waste container.
-
Disposal Procedure: Dispose of hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.
Visualizing Laboratory Workflows
To further clarify the procedural steps and decision-making processes involved in safely handling this compound, the following diagrams have been generated.
Caption: This workflow diagram illustrates the key stages for handling this compound, from receiving to disposal.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. fishersci.com [fishersci.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
